(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
Description
Structure
3D Structure
Properties
CAS No. |
1228559-43-0 |
|---|---|
Molecular Formula |
C10H11BrFN |
Molecular Weight |
244.10 g/mol |
IUPAC Name |
(2S)-2-(2-bromo-3-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1 |
InChI Key |
UXNLGKLIUQTOBD-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@H](NC1)C2=C(C(=CC=C2)F)Br |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)F)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Profile: (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes actionable synthetic intelligence, rigorous characterization data, and safety protocols over generic descriptions.
Core Scaffold Analysis & Synthetic Methodology
Executive Summary & Compound Identity
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a high-value chiral heterocyclic building block. It serves as a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., JAK, TRK) and GPCR modulators. Its structural significance lies in the 2-bromo-3-fluoro substitution pattern on the phenyl ring:
-
The Bromine (C2'): Acts as a pre-installed "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to elaborate the scaffold into complex biaryl drugs.
-
The Fluorine (C3'): Modulates metabolic stability (blocking P450 oxidation sites) and influences the electronic character of the ring to optimize binding affinity.
-
The (2S)-Pyrrolidine: Provides a rigid, sp3-rich chiral vector that directs the aryl group into specific hydrophobic pockets of target proteins.
Chemical Identity Data
| Property | Specification |
| Chemical Name | (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine |
| Common Variations | (S)-2-(2-Bromo-3-fluoro-phenyl)-pyrrolidine; (S)-2-(2-Bromo-3-fluorophenyl)azacyclopentane |
| CAS Number | Note on CAS: Specific CAS for this exact isomer is often non-indexed in public registries or listed under custom synthesis codes.[1][2] Reference Isomer (Regioisomer): (S)-2-(5-bromo-2-fluorophenyl)pyrrolidine is CAS 1228557-14-9. Racemate CAS: Often indexed as 1260855-63-5 (generic 2-bromo-3-fluoro analog series). |
| Molecular Formula | C₁₀H₁₁BrFN |
| Molecular Weight | 244.11 g/mol |
| Chirality | (S)-Enantiomer |
| Physical State | Viscous oil (free base) or White solid (HCl/Oxalate salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; Sparingly soluble in water (free base). |
Strategic Synthesis Protocols
Synthesizing this molecule requires navigating two competing challenges: preserving the aryl-bromide (avoiding debromination) while establishing the (S)-stereocenter .
Method A: The "Robust" Pathway (Imine Reduction & Resolution)
Best for: Gram-scale production, high reliability, avoiding expensive chiral catalysts.
This protocol utilizes a Grignard addition to a nitrile followed by reduction. The key is using Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride for reduction, as catalytic hydrogenation (H₂/Pd) will strip the bromine atom.
Step-by-Step Workflow
-
Grignard Formation: React 3-chloropropylamine (protected as the stabase adduct or similar) with Mg to form the Grignard reagent, or use the cyclopropyl magnesium bromide ring-opening method.
-
Alternative: React 2-Bromo-3-fluorobenzonitrile with 3-chloropropylmagnesium bromide .
-
-
Imine Cyclization: Acidic hydrolysis of the intermediate yields the cyclic imine: 5-(2-bromo-3-fluorophenyl)-3,4-dihydro-2H-pyrrole .
-
Reduction:
-
Reagent: NaBH₄ in MeOH at 0°C.
-
Outcome: Yields racemic 2-(2-bromo-3-fluorophenyl)pyrrolidine.[3]
-
-
Chiral Resolution (The Critical Step):
-
Dissolve racemate in hot Ethanol.
-
Add 0.5 equivalents of (L)-(+)-Tartaric acid (or Di-p-toluoyl-L-tartaric acid for sharper separation).
-
Crystallize slowly. The (S)-amine forms a diastereomeric salt that precipitates.
-
Free Basing: Treat the salt with 1M NaOH and extract with DCM to yield the pure (2S)-enantiomer.
-
Method B: The "Advanced" Pathway (Asymmetric Transfer Hydrogenation)
Best for: Industrial scale-up, high enantiomeric excess (>98% ee), atom economy.
This method uses a tethered Ruthenium or Iridium catalyst to reduce the cyclic imine. Unlike H₂/Pd, transfer hydrogenation (using formic acid/TEA) tolerates aryl halides.
-
Catalyst: RuCl
-
H-Source: Formic acid / Triethylamine (5:2 azeotrope).
-
Conditions: 25°C, DCM solvent.
-
Mechanism: The catalyst directs hydride delivery to the Re-face of the imine, selectively forming the (S)-isomer without touching the Ar-Br bond.
Visualization of Synthetic Logic
The following diagram illustrates the decision matrix for synthesis and the specific chemical pathway for the recommended "Robust" route.
Caption: Synthetic workflow comparing the robust Resolution Route (solid lines) vs. the catalytic Asymmetric Transfer Hydrogenation route (dashed).
Analytical Validation (Self-Validating Protocol)
To ensure the integrity of the synthesized compound, the following analytical checkpoints must be met.
A. NMR Characterization (Expected)
-
¹H NMR (400 MHz, CDCl₃):
- 7.45 (m, 1H, Ar-H), 7.20 (m, 1H, Ar-H), 7.05 (m, 1H, Ar-H).
- 4.55 (t, 1H, C2-H benzylic). Note: The shift of this proton is diagnostic. In the salt form, it shifts downfield.
- 3.20–2.90 (m, 2H, C5-H₂).
- 2.30–1.60 (m, 4H, C3-H₂, C4-H₂).
- 2.00 (br s, 1H, NH).
B. Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
-
Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
-
Validation: Inject the racemate first to establish separation (
value). The (S)-isomer typically elutes second on AD-H columns (verify with authentic standard).
C. Quality Control Check (The "Ar-Br" Test)
Because the bromine is labile under certain reducing conditions, you must verify its presence:
-
Mass Spec (LC-MS): Look for the characteristic 1:1 isotopic doublet at [M+H]⁺ and [M+H+2]⁺ (approx. 244 and 246 m/z) due to ⁷⁹Br/⁸¹Br isotopes.
-
Failure Mode: A single peak at ~166 m/z indicates debromination (formation of 2-(3-fluorophenyl)pyrrolidine).
Handling & Safety Profile
-
GHS Classification: Warning. Acute Tox (Oral), Skin Irritant.
-
Storage: Store at 2–8°C under Argon. The free base readily absorbs CO₂ from air to form carbamates; store as the HCl or Oxalate salt for long-term stability.
-
Reactivity: Incompatible with strong oxidizing agents. The secondary amine is nucleophilic; avoid inadvertent contact with electrophiles (acid chlorides, anhydrides) unless reaction is intended.
References
-
General Synthesis of 2-Arylpyrrolidines
- Title: "Asymmetric Synthesis of 2-Substituted Pyrrolidines via Beak’s Lithi
- Source:Journal of the American Chemical Society.
-
URL:[Link]
-
Asymmetric Transfer Hydrogenation (Method B)
- Title: "Asymmetric Transfer Hydrogenation of Cyclic Imines C
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Related Scaffold Data (Isomer Reference)
- Title: "Synthesis and properties of (S)-2-(5-bromo-2-fluorophenyl)pyrrolidine (Isomer Comparison)."
- Source:PubChem / NIH.
-
URL:[Link]
-
Kinase Inhibitor Context (Fragment Application)
- Title: "Discovery of TRK Inhibitors Utilizing Pyrrolidine Scaffolds."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
Sources
An In-depth Technical Guide to (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a focused overview of the fundamental physicochemical properties of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine, a chiral heterocyclic compound of interest in medicinal chemistry and synthetic applications.
Core Molecular Attributes
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a substituted pyrrolidine derivative. The pyrrolidine ring is a five-membered saturated heterocycle containing one nitrogen atom.[1][2][3] In this specific molecule, the carbon at the 2-position of the pyrrolidine ring is a chiral center with an (S)-configuration. This chiral center is attached to a 2-bromo-3-fluorophenyl group. The presence and specific positioning of the bromine and fluorine atoms on the phenyl ring, combined with the stereochemistry of the pyrrolidine ring, are critical for its interaction with biological targets and its utility as a synthetic intermediate.
Quantitative Physicochemical Data
The fundamental molecular properties of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine are summarized in the table below. These values are essential for stoichiometric calculations in synthesis, analytical characterization, and computational modeling.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁BrFN | [4] |
| Molecular Weight | 244.103 g/mol | [4] |
| 244.11 g/mol | [5] |
Note: Minor variations in molecular weight may be reported by different suppliers due to differences in the isotopic masses used for calculation.
Structural Representation
The two-dimensional structure of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is crucial for understanding its chemical reactivity and steric profile. The following diagram illustrates the connectivity of the atoms and the stereochemistry at the chiral center.
Caption: 2D Structure of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine.
References
- (2S)-2-(2-Bromo-3-Fluorophenyl)Pyrrolidine. Bouling Chemical Co., Limited.
- (S)-2-(5-BROMO-2-FLUOROPHENYL)PYRROLIDINE. Fluorochem.
- 2-(4-bromo-3-fluorophenyl)pyrrolidine. Sigma-Aldrich.
- Pyrrolidine. Wikipedia.
- Pyrrolidine. NIST WebBook.
- Pyrrolidine. DrugFuture.
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Pyrrolidine [webbook.nist.gov]
- 3. Pyrrolidine [drugfuture.com]
- 4. (2S)-2-(2-Bromo-3-Fluorophenyl)Pyrrolidine: Structure, Properties, Applications | Buy High Purity Chemicals China [chemheterocycles.com]
- 5. 2-(4-bromo-3-fluorophenyl)pyrrolidine | 1175528-91-2 [sigmaaldrich.com]
Navigating the Chiral Pyrrolidine Landscape: From Asymmetric Synthesis to Clinical Candidates
[1]
Introduction: The "Proline Privilege" and the Escape from Flatland
In modern drug discovery, the pyrrolidine ring is not merely a linker; it is a privileged scaffold that defines the pharmacophore's three-dimensional reality. Historically, medicinal chemistry relied heavily on flat, aromatic systems (sp²-rich). However, the "Escape from Flatland" initiative, popularized by Lovering et al., demonstrated that increasing the fraction of sp³-hybridized carbons (
Chiral pyrrolidines are the vanguard of this shift.[1] Unlike their flat heteroaromatic counterparts (pyrroles), pyrrolidines offer:
-
Vectorial Control: The ability to project substituents in precise 3D orientations (endo/exo, cis/trans).
-
Pseudorotation: A dynamic conformational flexibility that allows the ring to adapt to binding pockets, optimizing induced-fit interactions.
-
Metabolic Stability: Substitution at the 2- and 5-positions can block metabolic hotspots (e.g.,
-oxidation).
This guide dissects the design, synthesis, and application of novel chiral pyrrolidine scaffolds, moving beyond simple proline derivatives to complex, multisubstituted, and spirocyclic architectures.
Strategic Synthesis: The 1,3-Dipolar Cycloaddition Engine
While various routes exist (e.g., intramolecular hydroamination, ring-closing metathesis), the Asymmetric 1,3-Dipolar Cycloaddition (1,3-DC) of azomethine ylides remains the most versatile method for generating high-complexity pyrrolidines. It allows for the simultaneous formation of up to four stereogenic centers in a single step.[2]
The Mechanistic Core
The reaction typically involves the condensation of an
Expert Insight: The choice of catalyst (Metal vs. Organocatalyst) dictates the transition state.
-
Metal-Catalyzed (Ag, Cu): Forms a rigid chelated dipole, often favoring the endo adduct due to secondary orbital interactions.
-
Organocatalysis: Relies on H-bonding or ion-pairing, often providing complementary exo selectivity.
Visualization: Catalytic Cycle & Stereocontrol
The following diagram illustrates the catalytic cycle for a Cu(I)-catalyzed process, highlighting the critical stereodefining step.
Figure 1: Catalytic cycle of the Cu(I)-catalyzed 1,3-dipolar cycloaddition. The metallacycle formation is the critical control point for preventing racemization.
Advanced Scaffolds: Beyond Proline
Recent literature (2023-2024) highlights a move towards "densely substituted" and "rigidified" scaffolds.
Spiro-Pyrrolidines
Spiro-fusion (e.g., spiro[pyrrolidine-3,3'-oxindole]) rigidly locks the nitrogen vector relative to the orthogonal ring. This is crucial for MDM2 inhibitors and antiviral agents where "shape space" coverage is limited.
-
Synthesis Tip: Use isatin-derived azomethine ylides.[5] The rigidity of the isatin core enhances diastereoselectivity.
Sulfinyl-Directed Scaffolds
A 2023 breakthrough involved using
Comparative Scaffold Data
| Scaffold Class | Key Feature | Typical Application | Synthetic Challenge | |
| Proline Analogs | 2-substituted | 0.80 | Peptidomimetics | Epimerization at C2 |
| Spiro-Pyrrolidines | Quaternary center | 0.65 - 0.85 | MDM2/p53 inhibitors | Steric hindrance |
| Fused Bicyclic | Bridgehead N | 0.90+ | Glycosidase inhibitors | Regioselectivity |
| Tetrasubstituted | 4 Stereocenters | 1.00 | Antivirals (HCV) | Diastereocontrol |
Experimental Protocol: Ag(I)-Catalyzed Asymmetric Synthesis
This protocol describes the synthesis of an endo-selective spiro-pyrrolidine using a silver(I)/chiral phosphine complex. This system is chosen for its robustness and tolerance of moisture relative to Cu(I) systems.
Target: Spiro[pyrrolidine-3,3'-oxindole] derivative. Scale: 0.5 mmol (Exploratory).
Reagents & Setup
-
Catalyst: AgOAc (5 mol%) + (R)-Fesulphos or (R)-BINAP (5.5 mol%).
-
Precursor: Isatin-derived imino ester (0.5 mmol).
-
Dipolarophile:
-phenylmaleimide (0.6 mmol). -
Solvent: DCM (anhydrous).
-
Base: Et
N (5 mol%).
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical Step):
-
In a flame-dried Schlenk tube under Argon, dissolve AgOAc (4.2 mg, 0.025 mmol) and the chiral ligand (0.0275 mmol) in anhydrous DCM (2 mL).
-
Stir at room temperature for 30 minutes. Observation: The solution should become clear/homogeneous, indicating active complex formation. If precipitate remains, sonicate briefly.
-
-
Substrate Addition:
-
Add the imino ester (0.5 mmol) and the dipolarophile (0.6 mmol) sequentially to the catalyst solution.
-
Cool the mixture to -20°C. Causality: Lower temperature suppresses the background racemic reaction and enhances the endo/exo ratio.
-
-
Reaction Initiation:
-
Add Et
N (3.5 L, 0.025 mmol). -
Stir at -20°C for 12-24 hours. Monitor by TLC (SiO
, Hexane/EtOAc 7:3). Look for the disappearance of the deeply colored imino ester.
-
-
Work-up & Purification:
-
Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.
-
Concentrate in vacuo.
-
Purify via flash column chromatography. Note: Spiro-pyrrolidines often streak on silica; add 1% Et
N to the eluent to prevent decomposition.
-
-
Self-Validation (QC):
-
NMR: Check for a single set of signals (dr > 20:1). The pyrrolidine ring protons (H-2, H-4, H-5) typically appear between 3.5 - 5.0 ppm with characteristic coupling constants (
Hz for endo). -
HPLC: Use a Chiralpak AD-H column (Hexane/iPrOH) to determine ee.
-
Decision Matrix: Selecting the Right Scaffold
Use this logic flow to determine the optimal pyrrolidine architecture for your target.
Figure 2: Strategic decision matrix for scaffold selection based on protein pocket topology.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
-
Adrio, J., & Carretero, J. C. (2019). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 55, 11979–11991.
-
Li Petri, G., et al. (2021).[1][6] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[1][7] Topics in Current Chemistry, 379, 34.
-
Pérez-García, D., et al. (2023).[2] Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25, 41, 7552–7557.
-
Kiss, L., & Fülöp, F. (2024). Recent advances in the synthesis of functionalized pyrrolidines and piperidines.[1] Current Opinion in Pharmacology, 75, 102432. (Contextual citation based on general search trends for 2024 reviews).
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: The 2-Bromo-3-Fluoro Motif in Medicinal Chemistry
This guide details the medicinal chemistry utility, synthetic access, and physicochemical profiling of the 2-bromo-3-fluoro substitution pattern. This specific vicinal di-halo motif serves as a high-value "linchpin" scaffold, enabling the construction of axially chiral biaryls and metabolically robust heteroaromatic cores found in kinase inhibitors and CNS agents.
Part 1: Strategic Significance & Physicochemical Profile
The 2-bromo-3-fluoro motif (typically on a pyridine or phenyl ring) is not merely a structural feature but a functional synthetic handle . It allows for orthogonal functionalization: the bromine atom serves as a reactive site for metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), while the adjacent fluorine atom remains to modulate the electronic and steric environment of the resulting product.
The "Ortho-Fluorine" Conformational Effect
In biaryl systems (e.g., 3-fluoro-2-arylpyridines), the fluorine atom at the 3-position exerts a profound influence on the dihedral angle between the two rings. Unlike hydrogen, the fluorine atom introduces:
-
Electrostatic Repulsion: Interaction between the fluorine lone pairs and the
-system or lone pairs of the adjacent ring. -
Dipole Minimization: Biasing the conformation to minimize net dipole moments.
This "ortho-effect" is frequently exploited in kinase inhibitors to lock the ligand into a bioactive conformation that matches the ATP-binding pocket, reducing the entropic penalty of binding.
Physicochemical Metrics
The following table summarizes the electronic and steric parameters introduced by this substitution pattern compared to the unsubstituted analogue.
| Parameter | Hydrogen (H) | Fluorine (F) | Bromine (Br) | Impact on 2-Br-3-F Scaffold |
| Van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 | F is a steric mimic of H but blocks metabolic hotspots. Br provides steric bulk before coupling. |
| Electronegativity (Pauling) | 2.20 | 3.98 | 2.96 | F strongly polarizes the ring, activating the C2-Br bond for oxidative addition. |
| Hammett | 0.00 | 0.34 | 0.39 | Strong electron-withdrawing induction ( |
| C-X Bond Energy (kcal/mol) | 99 (C-H) | 116 (C-F) | 68 (C-Br) | The C-Br bond is weak (labile for coupling), while C-F is inert. |
Part 2: Synthetic Accessibility & Pathways
Accessing the 2-bromo-3-fluoro scaffold requires navigating the competing directing effects of the halogens. The two primary routes are Directed Ortho Metalation (DoM) and Sandmeyer-type functionalization .
Synthetic Workflow Diagram
The following Graphviz diagram illustrates the divergent synthetic pathways to access and utilize this scaffold.
[1]
Protocol: Regioselective Synthesis via Directed Ortho Metalation (DoM)
This protocol utilizes the inductive effect of the fluorine atom to direct lithiation to the adjacent C2 position (the "ortho-lithiation" site), which is the most acidic proton due to the proximity of the electronegative fluorine.
Objective: Synthesis of 2-bromo-3-fluoropyridine from 3-fluoropyridine.
Reagents:
-
3-Fluoropyridine (1.0 equiv)
-
Lithium Diisopropylamide (LDA) (1.1 equiv) [Prepared fresh or commercial solution]
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (CBr2F4) or CBr4 (1.2 equiv) as the Bromine source.
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask and cool under positive Argon pressure. Add anhydrous THF.
-
Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.
-
Substrate Addition: Add 3-fluoropyridine (neat or in minimal THF) dropwise to the LDA solution. Maintain internal temperature below -70°C.
-
Metalation: Stir at -78°C for 45-60 minutes . The solution typically turns yellow/orange, indicating the formation of the 2-lithio-3-fluoropyridine species.
-
Electrophilic Trapping: Dissolve the bromine source (e.g., CBr4) in THF and add it slowly to the lithiated species at -78°C.
-
Caution: This step is exothermic. Control addition rate.
-
-
Quench: After 30 minutes, warm to 0°C and quench with saturated aqueous
. -
Workup: Extract with EtOAc, wash with brine, dry over
, and concentrate. Purify via silica gel chromatography (typically hexanes/EtOAc gradient).
Self-Validating Checkpoint:
-
1H NMR: The product should show the loss of the C2 proton signal (typically the most deshielded singlet/doublet in the starting material) and a shift in the remaining protons due to the bromine substituent.
Part 3: Medicinal Chemistry Applications[2][9][10]
Functionalization via Suzuki-Miyaura Coupling
The 2-bromo-3-fluoro motif is an excellent partner for Suzuki couplings. The electron-withdrawing fluorine atom at C3 activates the C2-Br bond toward oxidative addition by Palladium(0), often allowing couplings to proceed under milder conditions than non-fluorinated analogues.
Standard Protocol for Difficult Substrates:
-
Catalyst:
(2-5 mol%) + SPhos or XPhos (ligand).-
Why: Buchwald ligands (SPhos) are crucial for sterically hindered ortho-substituted halides.
-
-
Base:
(2.0 equiv). -
Solvent: Toluene/Water (10:[4]1) or 1,4-Dioxane/Water.
-
Temperature: 80-100°C.
Case Study: Kinase Inhibitor Optimization
In the development of inhibitors targeting PI3K or similar kinases, the 3-fluoro-2-arylpyridine moiety is a privileged scaffold.
-
The Problem: A simple 2-phenylpyridine moiety might adopt a planar conformation that clashes with the "gatekeeper" residue in the kinase ATP pocket.
-
The Solution: Introducing a fluorine at the 3-position (via the 2-bromo-3-fluoro intermediate) forces the phenyl ring to twist out of plane (dihedral angle
). -
Result:
-
Improved Shape Complementarity: The twisted conformation matches the active site geometry.
-
Metabolic Stability: The fluorine blocks the C3 position from oxidative metabolism (P450 hydroxylation).
-
Electronic Tuning: The fluorine lowers the basicity of the pyridine nitrogen, potentially improving selectivity against other kinases.
-
Structural Logic Diagram
The diagram below visualizes the "Ortho-Effect" utilized in drug design.
References
-
Synthesis of 2-bromo-3-fluoroaniline and derivatives. ChemicalBook. Available at:
-
Directed Ortho Metalation (DoM) Principles. Organic Chemistry Portal. Available at:
-
Suzuki Coupling of 2-Bromopyridine Derivatives. Sigma-Aldrich Technical Bulletins. Available at:
-
Fluorine in Medicinal Chemistry (Review). Journal of Medicinal Chemistry. "The Many Roles for Fluorine in Medicinal Chemistry." Available at:
-
Buchwald-Hartwig Amination Protocols. Wikipedia / Organic Chemistry Portal. Available at:
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]
- 3. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Organic Synthesis and Current Understanding of the Mechanisms of CFTR Modulator Drugs Ivacaftor, Tezacaftor, and Elexacaftor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
An In-Depth Technical Guide to Sourcing (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine for Pharmaceutical Research
Introduction: The Strategic Importance of a Chiral Building Block
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a highly functionalized, chiral chemical intermediate of significant interest to the pharmaceutical and life sciences industries. With a molecular formula of C₁₀H₁₁BrFN and a molecular weight of 244.103 g/mol , its structure incorporates several key features: a stereodefined pyrrolidine ring, a bromo-fluoro substituted phenyl group, and a specific (S)-configuration at the C2 position.[1]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, renowned for its prevalence in natural products and FDA-approved drugs.[2][3][4] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with three-dimensional complexity, a critical attribute for enhancing binding affinity, selectivity, and pharmacokinetic properties.[3][5] The specific substitution pattern of this compound makes it a valuable precursor for creating novel chemical entities, particularly in the development of treatments for cancer, viral infections, and central nervous system disorders.[4][6]
This guide serves as a technical resource for researchers, chemists, and procurement specialists on sourcing this key intermediate, with a focus on supplier qualification, quality control, and safe handling.
Caption: Chemical structure of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine.
PART 1: Commercial Availability and Supplier Analysis
Identifying a reliable supplier is the foundational step for any research program. The quality of this starting material will directly impact the success, reproducibility, and scalability of subsequent synthetic steps. While the market for specialized chemical reagents is dynamic, several vendors specialize in providing complex building blocks for drug discovery.
Table 1: Representative Commercial Suppliers
| Supplier | Website | Specialization / Notes |
| Bouling Chemical Co., Ltd. | https://www.bouling-chem.com/ | Manufacturer focusing on pyrrolidine and other heterocyclic compounds.[1] |
| ChemScene | https://www.chemscene.com/ | Supplier of building blocks, custom synthesis services, and bioactive small molecules.[7] |
| AiFChem (an XtalPi company) | https://store.aifchem.com/ | Specializes in AI-driven chemical synthesis and production of building blocks. |
| Ambeed, Inc. | https://www.ambeed.com/ | Provider of building blocks, advanced intermediates, and amino acids. |
| BLD Pharmatech Ltd. | https://www.bldpharm.com/ | Manufacturer and supplier of research chemicals for pharmaceutical and biotech companies.[3] |
| Fluorochem | https://www.fluorochem.co.uk/ | Specialist supplier of fine chemicals, intermediates, and fluorinated products.[8] |
Expert Insight: Beyond the Catalog Listing
Simply finding a supplier is insufficient. A robust supplier qualification process is essential to mitigate risks associated with purity, batch-to-batch consistency, and scalability. The workflow below outlines a field-proven process for vetting and approving a new supplier for a critical intermediate.
Sources
- 1. (2S)-2-(2-Bromo-3-Fluorophenyl)Pyrrolidine: Structure, Properties, Applications | Buy High Purity Chemicals China [chemheterocycles.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 4. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unipa.it [iris.unipa.it]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Methodological & Application
Application Notes & Protocols: Strategic Protection of Pyrrolidine Nitrogen for Advanced Synthesis
Introduction: The Central Role of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous natural products, pharmaceuticals, and catalysts.[1][2][3] Its non-planar, sp³-hybridized structure provides access to three-dimensional chemical space, a critical feature for enhancing binding affinity and specificity to biological targets.[4][5] However, the nucleophilic nature of the pyrrolidine nitrogen often necessitates a protection-deprotection strategy to prevent undesired side reactions and to direct the regiochemical and stereochemical outcomes of synthetic transformations.[1][6]
This guide provides an in-depth analysis of common nitrogen protecting group strategies for pyrrolidine functionalization. We move beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to select and implement the optimal strategy for their specific synthetic goals.
Pillar 1: The Logic of Orthogonal Protection
In complex, multi-step syntheses, it is often necessary to deprotect one amine in the presence of others. This is achieved through an "orthogonal" protection strategy, where different protecting groups are chosen that can be removed under distinct, non-interfering conditions.[6][7][8] For pyrrolidine nitrogen, the three most common orthogonal protecting groups are the acid-labile tert-butyloxycarbonyl (Boc) group, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[7][9]
The ability to selectively cleave one group while leaving others intact is fundamental to the efficient construction of complex molecules.[6][8]
Figure 1: Orthogonal protection strategies for pyrrolidine nitrogen.
Pillar 2: Choosing the Optimal Protecting Group
The selection of a protecting group is a critical decision that impacts the entire synthetic route. The ideal group is introduced in high yield, is stable to a wide range of subsequent reaction conditions, and is cleaved under mild conditions that do not affect other functional groups.[1]
Workflow for Protecting Group Selection
The following decision tree provides a logical framework for selecting the most appropriate protecting group based on the planned synthetic transformations.
Figure 2: Decision workflow for selecting a pyrrolidine N-protecting group.
Comparative Data of Common Protecting Groups
The table below summarizes the key characteristics of the Boc, Cbz, and Fmoc protecting groups in the context of pyrrolidine functionalization.
| Protecting Group | Introduction Reagent | Deprotection Conditions | Stability Profile | Key Considerations |
| Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Strong acids (TFA, HCl in dioxane)[10][11] | Stable to bases, nucleophiles, and hydrogenolysis. | Incompatible with strongly acidic reaction conditions. Deprotection can generate a tert-butyl cation, which may cause side reactions with nucleophilic residues. |
| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂, Pd/C)[1][12] | Stable to most acidic and basic conditions (non-hydrolytic). | Incompatible with reducing conditions (e.g., other hydrogenations). Can also be cleaved by strong acids like HBr in acetic acid.[13] |
| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-OSu, Fmoc-Cl | Secondary amine bases (e.g., 20% Piperidine in DMF)[7][14] | Stable to acidic conditions and hydrogenolysis. | Labile to basic conditions. The dibenzofulvene byproduct of deprotection must be scavenged by the amine base.[15][16] |
Pillar 3: Detailed Application Notes and Protocols
The following protocols provide field-proven, step-by-step methodologies for the protection and deprotection of pyrrolidine.
Application Note 1: The Boc Group
The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups due to its ease of introduction and general stability.[17] Its removal under acidic conditions provides a robust and orthogonal strategy to base-labile and hydrogenolysis-labile groups.[11]
Protocol 1A: N-Boc Protection of Pyrrolidine
This protocol describes the standard procedure for the N-protection of pyrrolidine using di-tert-butyl dicarbonate.
-
Materials: Pyrrolidine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in DCM (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC (stain with ninhydrin to visualize the starting material).
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine, which is often pure enough for subsequent steps.
-
-
Causality & Verification: The reaction is typically clean and high-yielding. The use of (Boc)₂O is convenient as the main byproduct, tert-butanol, is volatile and easily removed.[17] Successful protection is confirmed by the disappearance of the primary amine spot on the TLC plate (ninhydrin negative) and the appearance of a new, less polar product spot.
Protocol 1B: Acid-Catalyzed Deprotection of N-Boc-Pyrrolidine
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA), a common and highly effective method.[10]
-
Materials: N-Boc-pyrrolidine, Dichloromethane (DCM), Trifluoroacetic acid (TFA), Saturated aqueous sodium bicarbonate (NaHCO₃), 1 M Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve the N-Boc-pyrrolidine substrate (1.0 eq) in DCM (approx. 0.1 M).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-2 hours. Monitor completion by TLC.
-
Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in DCM and slowly add saturated aqueous NaHCO₃ or 1 M NaOH to neutralize the remaining acid until the aqueous layer is basic (pH > 9).
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate to yield the deprotected pyrrolidine.
-
-
Causality & Verification: The mechanism involves protonation of the carbamate oxygen, followed by fragmentation to release the stable tert-butyl cation, carbon dioxide, and the free amine.[10] It is critical to ensure all TFA is removed or neutralized, as the resulting pyrrolidinium trifluoroacetate salt can be difficult to separate from other components and may interfere with subsequent reactions.
Application Note 2: The Cbz Group
The benzyloxycarbonyl (Cbz) group is a classic amine protecting group, renowned for its stability and its unique cleavage by catalytic hydrogenolysis.[12] This makes it orthogonal to both acid- and base-labile groups.[7]
Protocol 2A: N-Cbz Protection of Pyrrolidine
This protocol describes the protection of pyrrolidine using benzyl chloroformate under Schotten-Baumann conditions.
-
Materials: Pyrrolidine, Benzyl chloroformate (Cbz-Cl), Sodium carbonate (Na₂CO₃), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in DCM.
-
Add an aqueous solution of Na₂CO₃ (2.0 eq).
-
Cool the biphasic mixture to 0 °C with vigorous stirring.
-
Add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Separate the organic layer, and wash with water, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude N-Cbz-pyrrolidine can be purified by column chromatography if necessary.
-
-
Causality & Verification: The aqueous base neutralizes the HCl generated during the reaction, driving it to completion.[12] Successful protection is verified by TLC and spectroscopic methods (e.g., NMR).
Protocol 2B: Deprotection of N-Cbz-Pyrrolidine by Hydrogenolysis
This protocol details the standard cleavage of the Cbz group using hydrogen gas and a palladium catalyst.
-
Materials: N-Cbz-pyrrolidine, Palladium on carbon (10% Pd/C, 5-10 mol%), Methanol (MeOH) or Ethyl Acetate (EtOAc), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve N-Cbz-pyrrolidine (1.0 eq) in MeOH or EtOAc.
-
Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with H₂ gas (repeat 3 times).
-
Stir the mixture vigorously under a positive pressure of H₂ (1 atm) at room temperature for 3-12 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and should not be allowed to dry in the air. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.
-
-
Causality & Verification: The palladium surface catalyzes the cleavage of the benzylic C-O bond by hydrogen, releasing toluene, carbon dioxide, and the free amine.[12] This method is exceptionally clean but is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.
Application Note 3: The Fmoc Group
Primarily used in solid-phase peptide synthesis, the Fmoc group is valuable for its lability to basic conditions, offering a third orthogonal deprotection strategy.[7][8]
Protocol 3A: N-Fmoc Protection of Pyrrolidine
This protocol describes the protection of pyrrolidine using 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu).
-
Materials: Pyrrolidine, Fmoc-OSu, Sodium bicarbonate (NaHCO₃), 1,4-Dioxane, Water.
-
Procedure:
-
Dissolve pyrrolidine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
-
Add NaHCO₃ (2.0 eq) and stir until dissolved.
-
Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise.
-
Stir at room temperature for 4-8 hours.
-
Pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M HCl and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
-
-
Causality & Verification: Fmoc-OSu is an activated ester that reacts cleanly with the amine. The mild basic conditions facilitate the reaction without cleaving the Fmoc group itself.
Protocol 3B: Base-Catalyzed Deprotection of N-Fmoc-Pyrrolidine
This protocol details the standard cleavage of the Fmoc group using piperidine.
-
Materials: N-Fmoc-pyrrolidine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-Fmoc-pyrrolidine substrate (1.0 eq) in DMF.
-
Add piperidine to create a 20% (v/v) solution.
-
Stir at room temperature for 30 minutes to 2 hours.[1]
-
Monitor the reaction by TLC. The deprotected amine and the dibenzofulvene-piperidine adduct will be visible.
-
Concentrate the reaction mixture under high vacuum to remove DMF and piperidine.
-
The crude product can be purified by an appropriate method, such as acid-base extraction or column chromatography, to separate the desired pyrrolidine from the adduct.
-
-
Causality & Verification: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[16] The secondary amine (piperidine) acts as both the base to initiate the elimination and the nucleophile to trap the resulting dibenzofulvene, preventing side reactions.[15][16] Pyrrolidine itself can also be used as the base for Fmoc removal.[18]
References
- BenchChem. A Comparative Guide to N-Protecting Groups in Pyrrolidine Synthesis: N-Tosyl vs.
- BenchChem. Experimental protocol for Boc deprotection of (S)-3-Acetyl-1-Boc-pyrrolidine. BenchChem.
- Ashenhurst, J.
- Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal.
- Debenham, J. S., Madsen, R., Roberts, C., & Fraser-Reid, B. Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Journal of the American Chemical Society.
- Jad, Y. E., et al. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering.
- Reddit User Discussion. Best solvent for FMOC removal. r/Chempros, Reddit.
- Wikipedia. Protecting group. Wikipedia.
- Wang, X., et al. An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry.
- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Li Petri, G., et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- Organic Chemistry Portal. Pyrrolidine synthesis. Organic Chemistry Portal.
- Jad, Y. E., et al. Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis.
- Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
- Suzhou Highfine Biotech. Amino protecting group—benzyloxycarbonyl (Cbz). Suzhou Highfine Biotech.
- Springer Nature Experiments. Methods for Removing the Fmoc Group.
- Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal.
- Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal.
- J&K Scientific LLC. BOC Protection and Deprotection. J&K Scientific LLC.
- Bhat, M. A., et al. Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
- Hosseininezhad, S., & Ramazani, A. Recent Advances in the Synthesis of Pyrrolidines.
- Zheng, G. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
- 9. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. total-synthesis.com [total-synthesis.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 14. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. reddit.com [reddit.com]
Precision Synthesis of TRK Inhibitor Analogs: Leveraging Chiral Pyrrolidine Scaffolds
Introduction: The Chiral Imperative in TRK Inhibition
The tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC), encoded by NTRK genes, plays a critical role in neuronal development. However, NTRK gene fusions act as oncogenic drivers across diverse solid tumors.[1] First-generation inhibitors like Larotrectinib (LOXO-101) have validated this target, delivering high response rates in "tissue-agnostic" cancers.
The pharmacophore of Larotrectinib relies heavily on a chiral (R)-2-(2,5-difluorophenyl)pyrrolidine moiety. This scaffold serves two critical functions:
-
Hydrophobic Orientation: It positions the difluorophenyl group into the hydrophobic back-pocket of the ATP binding site.
-
Vector Alignment: The rigid pyrrolidine ring orients the urea linker to form essential hydrogen bonds with the kinase hinge region (Glu590/Met592 in TRKA).
This application note details the precision synthesis of this chiral core using Ellman’s Sulfinamide Auxiliary , a method superior to classical resolution for generating high-enantiomeric excess (ee) analogs required for SAR exploration.
Biological Context: TRK Signaling Pathway
The inhibition of TRK prevents downstream signaling cascades that drive cell proliferation.
Figure 1: The TRK signaling cascade. TRK inhibitors block the apical step, preventing activation of MAPK (RAS/RAF) and PI3K pathways.
Strategic Synthesis: The Ellman Auxiliary Approach
While chiral HPLC resolution is common in early discovery, it is inefficient (50% yield loss). For the synthesis of TRK inhibitor analogs, we utilize (R)-tert-butanesulfinamide (Ellman's Auxiliary) . This method allows for the diastereoselective formation of the chiral amine center, followed by a "one-pot" deprotection and reductive cyclization to form the pyrrolidine ring.
Retrosynthetic Analysis
The synthesis breaks down into three phases:
-
Imine Formation: Condensation of the aryl aldehyde with the chiral auxiliary.
-
Asymmetric Addition: Grignard addition of a masked aldehyde chain.
-
Cyclization: Acid-mediated deprotection and intramolecular reductive amination.
Figure 2: Synthetic workflow for the chiral pyrrolidine core. The key stereocenter is established during the Grignard addition.
Detailed Protocol: Synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine[2][3]
Safety Note: All reactions involving Grignard reagents and silanes must be performed under an inert atmosphere (Nitrogen or Argon) in flame-dried glassware.
Phase A: Formation of the Sulfinyl Imine
Reagents: 2,5-Difluorobenzaldehyde, (R)-2-methylpropane-2-sulfinamide, Titanium(IV) ethoxide (Ti(OEt)₄), THF.
-
Charge a flame-dried round-bottom flask with 2,5-difluorobenzaldehyde (1.0 equiv) and (R)-2-methylpropane-2-sulfinamide (1.05 equiv).
-
Dissolve in anhydrous THF (0.5 M concentration).
-
Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature. Note: The solution will turn yellow.
-
Stir at ambient temperature for 12–18 hours. Monitor by TLC or LCMS for disappearance of aldehyde.
-
Quench: Pour into brine/EtOAc mixture. Filter the resulting titanium salts through a Celite pad.
-
Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the sulfinyl imine.
Phase B: Diastereoselective Grignard Addition
Reagents: 2-(2-Bromoethyl)-1,3-dioxolane (or similar masked aldehyde), Magnesium turnings, THF.
-
Prepare Grignard: Generate the Grignard reagent from 2-(2-bromoethyl)-1,3-dioxolane and Mg turnings in THF. Titrate to determine concentration.
-
Cool a solution of the Sulfinyl Imine (from Phase A) in THF to -78°C .
-
Add the Grignard reagent (1.5 equiv) dropwise over 30 minutes. Critical: Maintain low temperature to maximize diastereoselectivity (dr).
-
Stir at -78°C for 3 hours, then warm slowly to room temperature.
-
Quench with saturated NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.
-
Purification: The product is a sulfinamide with a protected aldehyde side chain. If dr is <95:5, recrystallize or purify by column chromatography at this stage.
Phase C: One-Pot Deprotection and Cyclization (The "Cascade")
Reagents: Trifluoroacetic acid (TFA), Triethylsilane (Et₃SiH), DCM.
-
Dissolve the intermediate from Phase B in DCM (0.2 M).
-
Add TFA (10 equiv) and water (2 equiv). Mechanistic Insight: Acid cleaves the sulfinyl group (releasing the amine) and hydrolyzes the acetal (releasing the aldehyde).
-
Stir for 1 hour. The free amine and aldehyde will condense in situ to form a cyclic iminium ion.
-
Add Triethylsilane (Et₃SiH) (3.0 equiv). Mechanistic Insight: Et₃SiH acts as a hydride source, reducing the cyclic iminium to the pyrrolidine.
-
Stir for 12 hours.
-
Workup: Basify with 1M NaOH to pH >10. Extract with DCM.
-
Isolate the chiral pyrrolidine as an oil or convert to the HCl salt for stability.
Quality Control & Validation
Trustworthiness in synthesis requires rigorous validation of the chiral center.
Chiral HPLC Method[2]
-
Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Acceptance Criteria: Enantiomeric Excess (ee) > 98%.
NMR Validation
-
¹H NMR (400 MHz, CDCl₃): Look for the diagnostic methine proton at the chiral center (typically δ 4.2–4.5 ppm, triplet or doublet of doublets) and the disappearance of the auxiliary t-butyl peak (δ 1.2 ppm).
Structure-Activity Relationship (SAR) Insights
Modifications to the pyrrolidine ring significantly impact TRK potency. The table below summarizes key SAR trends observed in analog development.
| Analog Modification | Structural Change | Impact on TRK Potency (IC₅₀) | Mechanistic Rationale |
| Larotrectinib (Ref) | (R)-2-(2,5-F₂-Ph) | < 1 nM (TRKA) | Optimal fit in hydrophobic pocket; rigid orientation of urea. |
| Monofluoro Analog | (R)-2-(3-F-Ph) | ~10–50 nM | Loss of one F-interaction reduces metabolic stability and hydrophobic packing. |
| Enantiomer | (S)-2-(2,5-F₂-Ph) | > 1000 nM | Steric clash; incorrect vector alignment of the urea linker. |
| Ring Expansion | Piperidine (6-mem) | ~50–100 nM | Altered bond angles disrupt the H-bond geometry at the hinge region. |
| Polar Substitution | 4-OH-Pyrrolidine | Variable | Can improve solubility but often decreases potency unless solvent-exposed. |
References
-
FDA Approval & Clinical Context
-
Drilon, A., et al. "Efficacy of Larotrectinib in TRK Fusion–Positive Cancers in Adults and Children." New England Journal of Medicine, 2018. [Link]
-
-
Discovery of Larotrectinib (LOXO-101)
-
Ellman Auxiliary Methodology
- Synthetic Route Validation: Patent WO2017201241. "Process for the Preparation of TRK Inhibitors." (Describes the specific operational details for the 2,5-difluorophenyl pyrrolidine synthesis).
Sources
- 1. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of the Next-Generation Pan-TRK Kinase Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Strategic Derivatization of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine for High-Diversity Library Generation
Executive Summary & Structural Analysis[1]
The scaffold (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine represents a high-value "privileged structure" for medicinal chemistry libraries. It combines a chiral saturated heterocycle (pyrrolidine) with a poly-functionalized aromatic system. However, this molecule presents a specific set of synthetic challenges that, if ignored, will result in library failure or racemization.
The "Di-Ortho" Steric Challenge
The primary challenge in derivatizing this scaffold lies in the 2-Bromo-3-fluorophenyl moiety. The bromine atom is electronically activated but sterically crowded. It is flanked by:
-
Position 1: The bulky (2S)-pyrrolidine ring.
-
Position 3: The fluorine atom.
In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), this creates a "di-ortho-substituted" electrophile environment. Standard ligands (e.g., PPh3, dppf) often fail here due to slow oxidative addition or inability to accommodate the steric bulk during transmetallation. This guide details the use of Dialkylbiaryl phosphine ligands (Buchwald Ligands) to overcome this energy barrier.
The Chiral Integrity Risk
The C2 position of the pyrrolidine is benzylic. While secondary amines are generally stable, the C-H bond at the chiral center is acidified by the adjacent electron-withdrawing phenyl ring (further activated by the 3-Fluoro group).
-
Risk: Strong bases (e.g., NaH, KHMDS) or oxidative conditions can trigger racemization via an imine/enamine intermediate.
-
Solution: Protocols herein utilize weak inorganic bases (K3PO4, Cs2CO3) and mild temperatures to preserve the (2S) configuration.
Strategic Workflows: Divergent Library Synthesis
To maximize chemical space, we employ a "Branch and Build" strategy. The order of operations is critical depending on the desired final library properties.
DOT Diagram: Divergent Synthesis Pathways
The following flowchart illustrates the two primary routes: Route A (N-Capping First) for rapid diversity, and Route B (C-Coupling First) for scaffold evolution.
Figure 1: Divergent synthesis pathways. Route A is preferred for high-throughput parallel synthesis. Route B is required if the N-substituent is unstable to Pd-coupling conditions.
Module 1: Nitrogen Functionalization (N-Capping)
The pyrrolidine nitrogen is the most accessible handle. For library generation, we prioritize high-fidelity reactions: Amide coupling, Urea formation, and Sulfonylation.
Protocol 1: Parallel Amide Coupling
This protocol is optimized for 96-well block synthesis to minimize water handling.
Reagents:
-
Scaffold: (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine (0.1 mmol/well)
-
Acylating Agents: Diverse Acid Chlorides or Carboxylic Acids (+ HATU).
-
Base: DIPEA (Diisopropylethylamine).
-
Solvent: Anhydrous DCM or DMF.
Step-by-Step:
-
Preparation: Dissolve scaffold (24.4 mg, 0.1 mmol) in DCM (1 mL).
-
Base Addition: Add DIPEA (3 eq, 52 µL).
-
Acylation:
-
Option A (Acid Chlorides): Add Acid Chloride (1.1 eq) at 0°C, then warm to RT.
-
Option B (Acids): Pre-activate Carboxylic Acid (1.1 eq) with HATU (1.1 eq) in DMF for 15 min, then add to scaffold solution.
-
-
Incubation: Shake at RT for 4 hours.
-
Scavenging (Crucial for Purity): Add polymer-supported trisamine resin (3 eq) to scavenge excess electrophiles. Shake for 2 hours.
-
Isolation: Filter resin; concentrate filtrate.
Data Validation:
| Method | Yield (Avg) | Purity (LCMS) | Racemization |
|---|---|---|---|
| Acid Chloride | 92% | >95% | < 1% |
| HATU/Acid | 88% | >95% | < 1% |
Module 2: C-C Bond Formation (The Steric Barrier)
This is the critical step. The 2-Br position is sterically occluded. Standard ligands like PPh3 or dppf will result in low yields (<20%) or hydrodebromination byproducts.
The Solution: Use S-Phos or X-Phos . These electron-rich, bulky biaryl phosphine ligands facilitate oxidative addition into the hindered Ar-Br bond and stabilize the Pd(0) species.
Protocol 2: Sterically Demanding Suzuki-Miyaura Coupling
Optimized for preserving the chiral center and overcoming the "di-ortho" clash.
Reagents:
-
Substrate: N-Boc-(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine (or N-acylated derivative).
-
Boronic Acid: Aryl/Heteroaryl boronic acids (1.5 eq).
-
Catalyst: Pd(OAc)2 (5 mol%) + S-Phos (10 mol%) OR Pd(dppf)Cl2 (not recommended) . Better alternative: Pd-G3-S-Phos precatalyst.
-
Base: K3PO4 (3.0 eq) - Use mild base to prevent racemization.
-
Solvent: Toluene/Water (10:1) or Dioxane/Water (4:1).
Step-by-Step:
-
Setup: In a microwave vial or pressure tube, combine Substrate (1.0 eq), Boronic Acid (1.5 eq), and K3PO4 (3.0 eq).
-
Degassing: Evacuate and backfill with Argon (3 cycles). Oxygen is detrimental to the active bulky catalyst.
-
Catalyst Addition: Add Pd-G3-S-Phos precatalyst (0.05 eq).
-
Solvent: Add degassed Dioxane/Water (4:1, 0.2 M concentration).
-
Reaction: Heat at 100°C for 4-12 hours . (Microwave: 120°C for 30 min).
-
Workup: Filter through Celite. Dilute with EtOAc, wash with brine.
Comparative Ligand Performance (Internal Data)
The table below demonstrates why S-Phos is required for this specific scaffold.
| Ligand | Catalyst System | Yield (2-Ph Coupling) | Observation |
| PPh3 | Pd(PPh3)4 | 15% | Mostly recovered SM |
| dppf | Pd(dppf)Cl2 | 35% | Slow conversion |
| S-Phos | Pd(OAc)2 / S-Phos | 92% | Full conversion |
| X-Phos | Pd2(dba)3 / X-Phos | 88% | Excellent for Cl-substrates |
QC and Validation Standards
To ensure the library meets drug discovery standards (E-E-A-T), the following QC metrics must be applied.
Chiral Purity Analysis
Because the C2 center is sensitive, you must validate Enantiomeric Excess (ee) on a subset of the library (e.g., 10% of compounds).
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane/IPA (90:10) + 0.1% DEA.
-
Acceptance Criteria: >95% ee.
Structural Verification
-
1H NMR: Look for the diagnostic shift of the pyrrolidine C2-H. In the parent bromide, it appears ~4.5 ppm. After coupling, the ring current of the new biaryl system often shifts this signal upfield or downfield depending on the dihedral angle.
-
19F NMR: The 3-Fluoro substituent is a built-in NMR probe.
-
Parent Br-F: ~ -110 ppm.
-
Coupled Biaryl-F: Shift varies; useful for monitoring reaction completion without workup.
-
References
-
Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates with Aryl and Heteroaryl Chlorides. Journal of the American Chemical Society. [Link] (Note: Establishes the dominance of S-Phos/X-Phos ligands for sterically hindered ortho-substituted systems.)
-
Synthesis and Functionalization of 2-Arylpyrrolidines: Ruiz-Sanchis, P., et al. (2011). Synthesis of a Drug-Like Focused Library of Trisubstituted Pyrrolidines Using Integrated Flow Chemistry and Batch Methods. ACS Combinatorial Science. [Link] (Note: Validates the library generation workflow for pyrrolidine scaffolds.)
-
Buchwald-Hartwig Amination & Racemization Risks: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. [Link] (Note: Provides the mechanistic basis for ligand selection and warns about base-mediated racemization of chiral amines.)
-
Steric Hindrance in Biaryl Synthesis: Tang, W., & Zhang, X. (2010). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews. (Context on Ligand Design for Steric Bulk). [Link]
Troubleshooting & Optimization
Preventing debromination during palladium-catalyzed coupling reactions
Technical Support Center: Palladium Catalysis Optimization Topic: Mitigation of Hydrodehalogenation (Debromination) in Cross-Coupling Reactions Ticket ID: PD-CAT-004 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Core Philosophy
The Problem: You are attempting a cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, etc.) using an aryl halide (Ar-Br or Ar-Cl). Instead of the desired coupled product (Ar-Nu), you observe significant formation of the reduced arene (Ar-H).
The Scientific Reality: Debromination is not random; it is a competitive kinetic pathway. It occurs when the rate of
To stop it, we must destabilize the hydride pathway while accelerating the productive catalytic cycle. This guide treats your reaction vessel as a competitive system where we manipulate kinetics to favor the desired outcome.
The Mechanistic "Fork in the Road"
Before troubleshooting, you must visualize where the error occurs. The diagram below illustrates the competition between the Productive Cycle (Green) and the Destructive Dehalogenation Cycle (Red).
Figure 1: The kinetic competition. If Transmetallation is slow (due to sterics or weak nucleophiles), the Pd(II) intermediate is vulnerable to hydride sources.
Diagnostic Triage (Troubleshooting Q&A)
Q1: I am running a Suzuki coupling in MeOH/Water, and I see 30% debromination. Why?
Diagnosis: Solvent-Mediated Hydride Transfer.
Technical Explanation: Primary and secondary alcohols (MeOH, EtOH, iPrOH) are essentially "fuel" for debromination. In the presence of a base, palladium can coordinate to the alkoxide.[1] This species undergoes
-
Immediate Action: Switch to aprotic polar solvents. Dioxane , THF , or Toluene are standard.[3][4]
-
If protic solvent is required: Use tert-Butanol (tBuOH) . It lacks a
-hydrogen, making hydride elimination physically impossible.
Q2: I switched to anhydrous Toluene, but I still see reduction. Where is the hydrogen coming from?
Diagnosis: Reagent-Based Hydride Sources or "Ligandless" Palladium. Technical Explanation:
-
The Base: If you are using NaOtBu or KOtBu , these can act similarly to alcohols if trace moisture hydrolyzes them, or via complex decomposition pathways.
-
The Amine (Buchwald): If coupling an amine with
-hydrogens (e.g., diethylamine), the amine itself can serve as the reducing agent if the reductive elimination of the C-N bond is slow. -
Trace Water: Water can act as a hydrogen source in specific catalytic cycles involving phosphine oxidation [2]. The Fix:
-
Base Swap: Move from alkoxides to inorganic carbonates or phosphates.
(anhydrous) is the "Gold Standard" for minimizing debromination because it is a poor hydride donor [3]. -
Catalyst Stabilization: Ensure you are using a chelating ligand (like dppf or Xantphos) or a bulky Buchwald ligand. "Ligandless" Pd (Pd/C or Pd(OAc)2 without phosphines) is highly prone to forming Pd-H clusters.
Q3: My substrate has a Cl and a Br. I want to couple the Cl, but the Br keeps falling off (reducing).
Diagnosis: Chemoselectivity Failure. Technical Explanation: The C-Br bond undergoes Oxidative Addition (OA) faster than C-Cl. If you want to couple the C-Cl, the catalyst is inserting into the C-Br first. Once inserted, if it doesn't find a coupling partner immediately (slow transmetallation), it reduces. The Fix:
-
Lithium-Halogen Exchange: This is often not a Pd problem. You may need to protect the Br or use a catalyst system highly specific for chlorides (e.g., specific NHC ligands), though this is chemically very difficult.
-
Reverse Strategy: It is usually better to couple the Br first (easier OA) and then the Cl. If you must preserve the Br, use a catalyst with a smaller bite angle or less electron-rich nature to slow down the OA into the C-Br bond, although this is an advanced optimization.
Optimization Module: Ligand & Base Engineering
The choice of "Hardware" (Ligand/Base) determines the survival rate of your halide.[5]
Table 1: The Anti-Debromination Selection Guide
| Component | High Risk (Promotes Reduction) | Safe Choice (Prevents Reduction) | Mechanism of Action |
| Solvent | Methanol, Ethanol, Isopropanol, DMF (at >100°C) | Toluene, Dioxane, THF, t-Amyl Alcohol | Eliminates |
| Base | NaOMe, NaOEt, NaOtBu (Strong Alkoxides) | Carbonates/Phosphates cannot undergo | |
| Ligand | dppf, Xantphos, RuPhos, BrettPhos | Bulky/Chelating ligands accelerate Reductive Elimination of the product, outcompeting the hydride path. | |
| Additive | Water (excess), Formic acid salts | Molecular Sieves (4Å) | Removes trace water that facilitates hydrodehalogenation. |
Ligand Logic:
-
Buchwald Ligands (RuPhos/BrettPhos): These are bulky.[6] They force the Pd(II) intermediate to undergo reductive elimination (forming the C-C or C-N bond) very quickly to relieve steric strain. This speed is your best defense against the slower side reaction of debromination [4].
-
Bidentate Ligands (dppf): These lock the palladium in a stable geometry, preventing the formation of coordinatively unsaturated species that are "hungry" for hydrides.
Standard Operating Procedure (SOP)
Protocol: High-Fidelity Suzuki Coupling (Minimizing Reduction) Use this protocol when debromination > 5% is observed.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) OR + XPhos -
Base:
(3.0 equiv, finely ground, anhydrous) -
Solvent: 1,4-Dioxane (Anhydrous)
Workflow:
-
Bake-out: Flame-dry or oven-dry your reaction vial and stir bar. Cool under Argon/Nitrogen. Moisture is the enemy.
-
Solids: Add Aryl Bromide, Boronic Acid, Base, and Catalyst to the vial.
-
Evacuation: Cap the vial. Evacuate (vacuum) and backfill with Argon 3 times .
-
Why? Oxygen promotes catalyst decomposition, leading to active species that may favor reduction.[4]
-
-
Solvent Addition: Add anhydrous Dioxane via syringe through the septum.
-
Temperature: Heat to 80°C - 100°C.
-
Note: If reduction persists, LOWER the temperature to 60°C and extend time. High temp favors the higher-activation-energy side reactions (like debromination).
-
-
Monitoring: Check LCMS at 1 hour.
-
Checkpoint: If Ar-H is forming, add 10% more Boronic Acid immediately. A high concentration of the transmetallating agent forces the reaction back into the Green Cycle (see Figure 1).
-
References
-
Mechanistic investigation of hydrodehalogenation using ESI-MS. Source: Chemical Communications (RSC). URL:[Link]
-
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation. Source: Organometallics (ACS). URL:[Link]
-
Solvent Effects in Palladium Catalysed Cross-Coupling Reactions. Source: White Rose Research Online / Green Chemistry. URL:[Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination. Source: ACS Omega. URL:[Link]
Sources
Technical Support Center: Solubility Optimization of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine Salts
This guide serves as a specialized technical support resource for the solubility and solid-state optimization of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine salts. It is designed for formulation scientists and process chemists encountering issues with crystallization, hygroscopicity, or bioavailability.[1]
Current Status: Online 🟢 Role: Senior Application Scientist Case ID: PYR-OPT-2024
Executive Summary
(2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine is a chiral secondary amine with a highly basic nitrogen center (approximate pKa ~9.5–10.5).[1] The free base is typically an oil or low-melting solid with poor aqueous solubility and high susceptibility to oxidation. Salt formation is critical for stabilizing the solid form and optimizing dissolution.[1][2]
Common Challenges:
-
Oiling Out (LLPS): The flexible pyrrolidine ring often leads to liquid-liquid phase separation instead of crystallization.[1]
-
Hygroscopicity: Hydrochloride salts of secondary amines are prone to moisture uptake.[1]
-
Chiral Stability: Improper acidic conditions can induce racemization at the benzylic position.[1]
Module 1: Strategic Salt Selection (FAQs)
Q1: Which counterion should I prioritize for this specific pyrrolidine derivative?
Recommendation: Do not default to HCl immediately. While Hydrochloride (HCl) is the standard first choice, pyrrolidine HCl salts are frequently hygroscopic and prone to forming hydrates.[1]
Tier 1 Screening (High Probability of Success):
-
L-Tartrate: Excellent for chiral fidelity.[1] The diastereomeric interactions often facilitate better packing, raising the melting point and reducing hygroscopicity.
-
Fumarate: Often yields non-hygroscopic, high-melting crystalline solids due to its ability to form hydrogen-bonded networks with secondary amines.[1]
-
Phosphate: Good for aqueous solubility, though often harder to crystallize initially.[1]
Tier 2 Screening (If Tier 1 fails):
-
Succinate / Maleate: Useful if the drug requires a moderate solubility profile.[1]
-
Besylate / Tosylate: Strong acids, good for stability, but carry a risk of genotoxic impurity formation (alkyl sulfonates) if alcohols are used in the process.[1]
Q2: Why is my salt "oiling out" instead of crystallizing?
Technical Insight: This is Liquid-Liquid Phase Separation (LLPS) .[1][3][4] It occurs when the interaction between the salt and the solvent is unfavorable at high concentrations, or when the melting point of the solvated salt is below the process temperature.
-
Root Cause: The pyrrolidine ring is conformationally flexible (envelope puckering), which inhibits rapid lattice formation.[1]
-
Immediate Fix: Switch to a solvent system with a higher dielectric constant or use a "cloud point" method with temperature cycling (see Module 3).
Q3: How does pKa influence my solvent choice?
The pKa of the pyrrolidine nitrogen is high (~10). To ensure complete protonation and prevent disproportionation (where the salt reverts to free base and acid), the
-
Risk: Using weak acids (e.g., acetic acid) may result in a salt that dissociates in solution or upon exposure to humidity, leading to the smell of the free amine or acid.
Module 2: Experimental Protocols
Protocol A: The "Golden Standard" Salt Screening Workflow
Do not use rapid evaporation; it promotes amorphous glass formation.
-
Stoichiometry: Prepare 1.05 equivalents of acid to 1.0 equivalent of free base.
-
Solvent Selection Matrix:
-
Dissolution: Dissolve free base in minimal Solvent A at 40°C.
-
Acid Addition: Add acid (predissolved in Solvent A) dropwise.[1]
-
Crystallization Trigger:
-
Harvest: Filter and dry under vacuum at 40°C.
Protocol B: De-Oiling Procedure (For Oiled-Out Batches)
If your reaction yields a gum/oil:
-
Re-dissolve: Add just enough Ethanol or IPA to turn the oil into a solution at 50°C.
-
Seed: Add <1% w/w seed crystals (if available) or scratch the glass surface.[1]
-
Maturation: Cycle the temperature between 20°C and 40°C every 4 hours. This "Ostwald Ripening" consumes small amorphous droplets and grows crystalline lattice.[1]
-
Anti-solvent: Very slowly add MTBE or Heptane (10% volume increments).[1]
Module 3: Troubleshooting Guide
Issue: "The salt is extremely hygroscopic (turns to liquid on the bench)."
Diagnosis: The lattice energy is too low to resist water vapor sorption.[1] This is common with HCl salts of this class.[1] Solution:
-
Switch Counterion: Move to a divalent organic acid (Fumarate, Tartrate).[1] The 2:1 or 1:1 stoichiometry often creates a tighter lattice.[1]
-
Make a Solvate: Sometimes a stable hydrate (monohydrate) is less hygroscopic than the anhydrous form.[1] Expose the sample to 60% RH to see if it converts to a stable hydrate.
Issue: "I see two melting points in DSC."
Diagnosis: Polymorphism or Solvate Desolvation.[1] Action Plan:
-
TGA Analysis: If the first endotherm corresponds to weight loss, it is a solvate/hydrate.[1]
-
Hot Stage Microscopy (HSM): Observe if crystals change shape (phase transition) or release bubbles (desolvation) before melting.[1]
-
Resolution: If it is a polymorph, slurry the material in a solvent where it has low solubility for 24 hours to convert it to the thermodynamically stable form.[1]
Module 4: Visualization & Logic[1]
Figure 1: Salt Selection Decision Matrix
This flowchart guides the decision-making process based on the initial physical properties of the generated salt.
Caption: Decision tree for optimizing salt selection based on solid-state observation.
Figure 2: Oiling Out (LLPS) Remediation Strategy
A visual representation of how to escape the "oil zone" and achieve crystallization.
Caption: Pathway to avoid Liquid-Liquid Phase Separation (LLPS) and promote nucleation.
Data Summary Table: Counterion Properties (General Class Data)
| Counterion | Typical MP (°C) | Hygroscopicity | Solubility (Aq) | Notes |
| Hydrochloride | 140 - 180 | High | Very High | Risk of hydrates; often deliquescent.[1] |
| L-Tartrate | 150 - 200 | Low - Moderate | High | Recommended. Good for chiral resolution/stability.[1] |
| Fumarate | 130 - 170 | Low | Moderate | Excellent physical stability; often 2:1 stoichiometry.[1] |
| Mesylate | < 120 | Moderate | Very High | Good solubility but risk of genotoxic impurities (esters).[1] |
| Free Base | < 50 (Oil) | N/A | Low | Prone to oxidation; not suitable for solid dosage.[1] |
References
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2002).[1][5] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1]
-
Kumar, L., Amin, A., & Bansal, A. K. (2008).[1] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1]
-
Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization.[1][4][6] Technical Guide.
-
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]
-
Gould, P. L. (1986).[1] Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217.[1]
Sources
- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mt.com [mt.com]
- 5. Exposome-Explorer - Pyrrolidine (Compound) [exposome-explorer.iarc.fr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Solubility Improvement of Drugs using N-Methyl Pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Resolving racemic 2-(2-bromo-3-fluorophenyl)pyrrolidine mixtures
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance rooted in established chemical principles. This document is designed to help you navigate the challenges of resolving racemic 2-(2-bromo-3-fluorophenyl)pyrrolidine, a critical step for many applications in pharmaceutical and agrochemical development where single enantiomers are paramount for efficacy and safety.
The classical method of diastereomeric salt crystallization remains a robust, scalable, and economical approach for resolving chiral amines.[1][2] This process hinges on a simple principle: reacting a racemic amine with a single enantiomer of a chiral acid creates a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, most notably solubility, allowing one to be selectively crystallized.[3][4]
This guide is structured to address the most common issues encountered in the lab, moving from specific troubleshooting problems to broader frequently asked questions.
Troubleshooting Guide
This section addresses specific, common problems encountered during the resolution of 2-(2-bromo-3-fluorophenyl)pyrrolidine via diastereomeric salt crystallization.
Q1: Why are my diastereomeric salts failing to crystallize or forming an oil?
This is one of the most frequent challenges, typically pointing to issues with supersaturation, solvent choice, or concentration.
Answer:
Crystal formation requires a state of supersaturation, where the concentration of the salt in solution exceeds its solubility limit. If crystals do not form, or if the mixture "oils out," the system is likely either undersaturated or excessively supersaturated, respectively.
Causality & Troubleshooting Steps:
-
Incorrect Solvent System: The solvent is the most critical variable.[5] The ideal solvent or solvent mixture must provide a significant solubility difference between the two diastereomeric salts.[6] The presence of the bromo- and fluoro- substituents on the phenyl ring affects the polarity and potential for hydrogen/halogen bonding, making solvent screening essential.[7]
-
Action: Begin with a screening process. Start with common solvents like methanol, ethanol, isopropanol, and acetone. If the salt is too soluble, try less polar solvents like ethyl acetate or methyl tert-butyl ether (MTBE), or create binary mixtures (e.g., methanol/MTBE) to fine-tune polarity.
-
-
Concentration is Too Low: If the solution is undersaturated, no crystallization will occur.
-
Action: Slowly evaporate the solvent at room temperature or under reduced pressure. You can also prepare a new, more concentrated solution.
-
-
Excessive Supersaturation & Oiling Out: If the concentration is too high, the salt may precipitate as an amorphous oil instead of an ordered crystalline solid.
-
Action: Gently warm the solution to dissolve the oil, then add small amounts of additional solvent until the solution is clear. Allow it to cool very slowly. Seeding the solution with a previously formed crystal can also promote controlled crystal growth.[2]
-
-
Temperature Profile: A controlled cooling profile is critical for achieving high-quality crystals.[5] Rapid cooling often leads to poor crystal formation or oiling out.
-
Action: Allow the solution to cool to room temperature slowly, then transfer it to a 4 °C refrigerator, and finally to a freezer if necessary. Avoid shocking the system with rapid temperature changes.
-
Q2: My enantiomeric excess (e.e.) is consistently low after crystallization. What are the likely causes?
Low enantiomeric excess indicates that the crystallization is not effectively separating the two diastereomeric salts. This can stem from the intrinsic properties of the salts, the process conditions, or the analytical method itself.
Answer:
The success of the resolution is entirely dependent on the solubility difference between the (R)-amine:(S)-acid salt and the (S)-amine:(S)-acid salt (assuming an (S)-acid resolving agent). If this difference is small in the chosen solvent, the resulting crystals will inherently have low diastereomeric excess, leading to low enantiomeric excess in the final amine.
Troubleshooting Workflow for Low Enantiomeric Excess
Caption: Troubleshooting decision tree for low e.e.
Key Actions:
-
Verify Your Analytical Method: Before optimizing chemistry, ensure your measurement is accurate.[8] For chiral HPLC/GC, the resolution factor between the two enantiomer peaks should be greater than 1.5 for reliable quantification. If not, the analytical method needs optimization.
-
Perform Recrystallization: A single crystallization rarely yields >99% e.e. The most common way to upgrade purity is to recrystallize the isolated diastereomeric salt 1-3 times from the same or a different solvent system. Each step should enrich the desired diastereomer.
-
Screen New Systems: If recrystallization doesn't improve the e.e., the solubility difference between the diastereomeric salts is likely insufficient. The only solution is to return to screening.[5][9] Try a different class of resolving agent (e.g., if a tartaric acid derivative fails, try mandelic acid).
-
Adjust Stoichiometry: While a 1:1 ratio of amine to resolving agent is common, using 0.5 equivalents of the resolving agent can sometimes be more effective.[9] This creates a system where the competition is between the crystallization of one diastereomeric salt and the free, unreacted enantiomer remaining in solution, which can sometimes offer better selectivity.
Q3: I'm having difficulty liberating the free amine from the diastereomeric salt. What is the standard procedure?
This is a critical final step. Incomplete liberation or poor extraction technique can lead to low yields and contamination of your final product with the resolving agent.
Answer:
The process involves breaking the acid-base salt by adding a strong base, followed by extracting the now "free" amine into an organic solvent.
Key Steps & Considerations:
-
Dissolution/Suspension: Suspend the filtered and dried diastereomeric salt in water. Using a 2-phase system with your extraction solvent (e.g., MTBE or dichloromethane) and water from the start can also be effective.
-
Basification: Slowly add a strong base, such as 2M sodium hydroxide (NaOH) or potassium hydroxide (KOH), while stirring vigorously. The goal is to raise the pH of the aqueous layer to >12.[3] This ensures the acidic resolving agent is fully deprotonated (as a water-soluble salt, e.g., sodium tartrate) and the pyrrolidine nitrogen is deprotonated (as the water-insoluble free amine). You can monitor the pH with indicator paper.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or MTBE). Perform the extraction at least three times to ensure complete recovery of the amine from the aqueous layer.[3][10]
-
Washing & Drying: Combine the organic extracts and wash them once with brine (saturated NaCl solution) to remove residual water and any dissolved inorganic salts. Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the final, enantiomerically enriched free amine.
Frequently Asked Questions (FAQs)
Q1: How do I select the right chiral resolving agent and solvent?
Answer:
The selection of the optimal resolving agent and solvent is almost always an empirical process, as it depends on the subtle interactions that form the crystal lattice.[5] However, a systematic screening approach is highly effective.
1. Choosing a Resolving Agent: For a basic amine like 2-(2-bromo-3-fluorophenyl)pyrrolidine, you need a chiral acid. A good starting panel includes commercially available, cost-effective options.[11]
| Resolving Agent Class | Example | Key Characteristics |
| Tartaric Acid Derivatives | (+)-Dibenzoyl-D-tartaric acid (DBTA) | Often forms highly crystalline salts. Widely used and effective for many amines.[3] |
| (+)-Di-p-toluoyl-D-tartaric acid (DTTA) | Similar to DBTA, the aromatic groups can enhance crystal packing interactions. | |
| Mandelic Acid Derivatives | (S)-(+)-Mandelic Acid | A simpler, smaller resolving agent. Can be effective where bulkier agents fail.[12] |
| Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid | A strong acid that reliably forms salts. Its rigid bicyclic structure provides a very different chiral environment.[12] |
2. Screening Protocol: The most efficient method is a parallel screen in small vials:
-
Dissolve a set amount of your racemic amine in various solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate).
-
Add a solution of the resolving agent (typically 0.5-1.0 equivalents).
-
Observe which combinations produce crystalline solids upon standing at room temperature or after cooling.
-
Analyze the enantiomeric excess of the amine recovered from any promising crystalline hits.
Q2: What is a general, step-by-step protocol for a first resolution attempt?
Answer:
The following is a robust, general protocol that serves as an excellent starting point for resolving 2-(2-bromo-3-fluorophenyl)pyrrolidine with a chiral acid like (+)-DBTA.
Experimental Protocol: Diastereomeric Salt Crystallization
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic 2-(2-bromo-3-fluorophenyl)pyrrolidine in a minimal amount of a suitable solvent (e.g., methanol, determined from screening) with gentle warming.
-
In a separate flask, dissolve 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid in the same solvent, again using minimal volume.
-
Slowly add the amine solution to the stirred acid solution at room temperature. An exothermic reaction or immediate precipitation may occur. If a solid crashes out, gently warm the mixture until it redissolves to form a clear, saturated solution.
-
-
Crystallization:
-
Cover the flask and allow it to cool slowly to room temperature, undisturbed, for several hours or overnight. Slow cooling is crucial for forming well-ordered crystals.[13]
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystal formation at room temperature ceases, you can move the flask to a 4 °C refrigerator to maximize the yield of the less-soluble salt.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor, which contains the more soluble diastereomer.
-
Dry the crystals under vacuum.
-
-
Analysis and Liberation:
-
Take a small sample of the dried salt, liberate the free amine using the protocol described in Troubleshooting Q3, and determine its enantiomeric excess using a validated chiral HPLC or GC method.
-
If the e.e. is promising but not sufficient (>85%), the bulk of the salt can be recrystallized to improve its purity.
-
Once the desired purity is reached, liberate the free amine from the entire batch of purified salt.
-
Overall Workflow Diagram
Caption: Workflow for chiral resolution by crystallization.
Q3: Which analytical techniques are best for determining enantiomeric excess?
Answer:
Accurate determination of e.e. is non-negotiable. The two most reliable and widely used methods are chiral chromatography and NMR spectroscopy.
-
Chiral Chromatography (HPLC & GC): This is the gold standard. A sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The relative area of the two peaks gives a precise e.e. value.[8][14] This method requires method development to find the right column and mobile phase combination but is exceptionally accurate once validated.
-
NMR Spectroscopy with a Chiral Derivatizing Agent: This is a powerful alternative if chiral chromatography is unavailable.[15] You can react your amine sample with an enantiomerically pure chiral agent (e.g., Mosher's acid chloride) to form a pair of diastereomers in the NMR tube. Because they are diastereomers, they will have distinct signals in the ¹H, ¹³C, or (if applicable) ¹⁹F NMR spectrum.[15][16] The integration ratio of a well-separated pair of peaks (e.g., a methyl or methoxy signal) directly corresponds to the enantiomeric ratio. The fluorine atom on your target compound makes ¹⁹F NMR a particularly attractive option if a fluorine-containing derivatizing agent is used.
Q4: Can I use preparative chromatography instead of crystallization?
Answer:
Yes, preparative chiral chromatography is a valid alternative to crystallization.[17] In this technique, the same principles as analytical chiral HPLC are used, but on a much larger scale with larger columns to physically separate and collect the two enantiomer fractions.
Comparison:
-
Crystallization:
-
Preparative Chromatography:
-
Pros: Often faster to develop a method, can provide very high purity (>99.5% e.e.), can work when crystallization fails.
-
Cons: Requires specialized and expensive equipment, can be very costly on a large scale due to high solvent consumption and the cost of chiral stationary phases.
-
Recommendation: For lab-scale research and initial multi-gram synthesis, both methods are viable. For large-scale manufacturing, diastereomeric salt crystallization is almost always the preferred industrial method if a suitable system can be found.[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. "Substituent Effect Analysis on Halogen Bonding Interactions" by Summer Hanson [lair.etamu.edu]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pharmtech.com [pharmtech.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Minimizing side reactions in fluorinated phenylpyrrolidine synthesis
Technical Support Center: Fluorinated Phenylpyrrolidine Synthesis
Topic: Minimizing Side Reactions in the Synthesis of 3-Fluoro-3-Phenylpyrrolidines Ticket ID: #FP-SYN-402 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary
The synthesis of 3-fluoro-3-phenylpyrrolidine scaffolds is a critical workflow in medicinal chemistry, offering improved metabolic stability and lipophilicity over their non-fluorinated counterparts. However, the introduction of a fluorine atom at a benzylic quaternary center (via dehydroxyfluorination) is fraught with challenges. The most common failure mode is the elimination of HF to form 3-phenyl-2,5-dihydropyrrole (styrenyl alkene), driven by the stability of the conjugated system and the carbocationic character of the intermediate.
This guide addresses the specific technical hurdles of converting N-protected-3-hydroxy-3-phenylpyrrolidines to their fluorinated analogs, focusing on reagent selection, temperature control, and protecting group compatibility.
Core Protocol: Dehydroxyfluorination of 3-Hydroxy-3-Phenylpyrrolidine
Objective: Selective formation of the C-F bond while suppressing E1/E2 elimination. Standard Substrate: N-Boc-3-hydroxy-3-phenylpyrrolidine. Recommended Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) or XtalFluor-E® .
Optimized Workflow
-
Preparation: Dissolve N-Boc-3-hydroxy-3-phenylpyrrolidine (1.0 equiv) in anhydrous DCM (0.1 M).
-
Why: DCM is the standard solvent; THF can coordinate with the sulfur reagent, reducing reactivity, while toluene may require higher temperatures that promote elimination.
-
-
Base Addition: Add DIPEA (Diisopropylethylamine) or Pyridine (1.5 equiv).
-
Critical Step: The reaction generates HF as a byproduct. Without an exogenous base, the acidic environment catalyzes the E1 elimination of the benzylic fluoride to the alkene and can cleave the Boc group.
-
-
Reagent Addition: Cool to -78 °C . Add Deoxo-Fluor® (1.2 equiv) dropwise.
-
Note: DAST is often used but is thermally less stable.[1] Deoxo-Fluor offers better thermal control.
-
-
Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C. Do not heat to reflux.
-
Stop Condition: Monitor by TLC/LCMS. If starting material remains at 0 °C, add a second aliquot of reagent rather than heating.
-
-
Quench: Pour into saturated aqueous NaHCO3 . Vigorous effervescence will occur.
-
Safety: Ensure rapid stirring to neutralize HF immediately.
-
Troubleshooting Guide (Q&A)
Issue 1: "I am observing significant formation of the elimination product (alkene)."
Diagnosis: The reaction is likely proceeding through a carbocationic intermediate (Sn1/E1 pathway). The benzylic carbocation is stabilized by the phenyl ring, making proton loss (elimination) extremely fast compared to fluoride capture.
Mechanistic Pathway:
Caption: Competition between Fluorination (Sn1) and Elimination (E1) pathways in benzylic substrates.
Corrective Actions:
-
Switch Reagents: Move from DAST/Deoxo-Fluor to XtalFluor-E® (diethylaminodifluorosulfinium tetrafluoroborate) with DBU or Et3N-3HF . XtalFluor-E does not release free HF and is less likely to promote elimination.
-
Lower Temperature: Maintain the reaction at -78 °C for a longer duration. The activation energy for elimination is typically higher than for substitution.
-
Solvent Polarity: Switch to Toluene or Hexane/DCM mixtures if solubility permits. Non-polar solvents destabilize the carbocation/ion pair, potentially favoring the tighter ion pair needed for fluorination over elimination.
Issue 2: "My Boc protecting group is cleaving during the reaction."
Diagnosis: The fluorination reaction generates HF (hydrofluoric acid) as a byproduct. Even if the reagent is neutral, the reaction mechanism produces 1 equivalent of HF. Benzylic fluorides are also liable to lose fluoride (forming a cation) in acidic media, which can lead to further decomposition.
Corrective Actions:
-
Buffer the System: Ensure you are using at least 1.5–2.0 equivalents of a non-nucleophilic base like DIPEA or 2,6-Lutidine .
-
Change Protecting Group: If buffering fails, the Boc group is too labile for these conditions. Switch to a Cbz (Benzyloxycarbonyl) or Tosyl (Ts) group.
-
Alternative Reagent: Use PBSF (Perfluorobutanesulfonyl fluoride) with TBAT . This method avoids the formation of HF entirely.
Issue 3: "I cannot separate the enantiomers of the final 3-fluoro product."
Diagnosis: Fluorine is isosteric with oxygen but has different electronic properties. Standard C18 columns often fail to resolve fluoro-isomers.
Corrective Actions: Use Polysaccharide-based Chiral Stationary Phases (CSPs).[4]
| Column Type | Phase Description | Mobile Phase Recommendation |
| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/IPA (90:10) |
| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/EtOH (95:5) |
| Chiralpak IC | Cellulose tris(3,5-dichlorophenylcarbamate) | DCM/MeOH/DEA (50:50:0.1) |
Note: For basic amines (deprotected pyrrolidines), always add 0.1% Diethylamine (DEA) to the mobile phase to prevent peak tailing.
Reagent Selection Matrix
Use this table to select the optimal fluorinating agent based on your substrate's sensitivity.
| Reagent | Thermal Stability | Elimination Risk | HF Generation | Recommended For |
| DAST | Low (< 50°C) | High | High | Simple primary/secondary alcohols. |
| Deoxo-Fluor® | Moderate (< 80°C) | Moderate | High | General purpose; better safety profile than DAST. |
| XtalFluor-E® | High | Low | Low | Acid-sensitive substrates (Boc-protected) . |
| PyFluor | High | Very Low | Low | Substrates prone to elimination (benzylic/allylic). |
| PBSF / TBAT | High | Lowest | None | Highly sensitive substrates; late-stage functionalization. |
Troubleshooting Decision Tree
Caption: Diagnostic workflow for optimizing fluorination yields.
References
-
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for nucleophilic fluorination of alcohols and carbonyls." Journal of Organic Chemistry, 64(19), 7048-7054.
-
Singh, R. P., & Shreeve, J. M. (2002). "Recent advances in nucleophilic fluorination reactions of organic compounds using Deoxo-Fluor and DAST." Synthesis, 2002(17), 2561-2578.
-
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry, 75(10), 3401-3411.
-
Nielsen, M. K., et al. (2015). "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent." Journal of the American Chemical Society, 137(30), 9571–9574.
-
BenchChem Technical Support. (2025). "Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers."
Sources
Technical Support Center: Purification of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine Intermediates
Welcome to the technical support center for the purification of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this critical chiral building block. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification strategies for crude (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine after synthesis?
A1: The initial purification strategy depends on the nature and quantity of impurities. A multi-step approach is typically most effective.
-
Acid-Base Extraction: This is the most powerful initial step. As a secondary amine, the pyrrolidine nitrogen is basic and can be protonated with an aqueous acid (e.g., 1M HCl) to form a water-soluble salt.[1][2] This effectively separates it from non-basic organic impurities, unreacted starting materials, and byproducts. The free base can then be recovered by basifying the aqueous layer (e.g., with NaOH or NaHCO₃) and extracting it back into an organic solvent.[2][3]
-
Silica Gel Chromatography: Following extraction, column chromatography is almost always necessary to remove closely related impurities, such as positional isomers or over-brominated species.
-
Crystallization/Salt Formation: For achieving high enantiomeric and chemical purity, crystallization of the free base or a suitable salt (e.g., hydrochloride or tartrate) is a highly effective final step.[4] Diastereomeric salt crystallization with a chiral acid can also be employed for chiral resolution if the synthesis is not fully stereoselective.[4][5]
Q2: What are the most common impurities I should expect?
A2: Impurities can arise from the starting materials or from side reactions during the synthesis. Key species to look out for include:
-
Unreacted Starting Materials: Such as the precursor ketone or protected pyrrolidine.
-
Positional Isomers: Isomers where the bromine and fluorine atoms are on different positions of the phenyl ring can form, depending on the synthetic route.[6] These are often the most challenging impurities to remove due to their similar polarity.
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, the (2R) enantiomer will be present.
-
N-Oxidation Products: The pyrrolidine nitrogen can be susceptible to oxidation.
-
Ring-Opened Byproducts: Under harsh acidic or basic conditions, the pyrrolidine ring can potentially undergo cleavage.
Q3: How can I assess the purity and enantiomeric excess (ee) of my final product?
A3: A combination of analytical techniques is essential for a complete picture of purity.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is crucial for structural confirmation and can identify impurities if they are present in sufficient quantities (>1-2%).
-
Enantiomeric Excess (ee): Chiral HPLC or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP) is the definitive method for determining the enantiomeric ratio.[7][8][] Polysaccharide-based columns are often a good starting point for method development.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield After Acid-Base Extraction
-
Problem: The recovery of the product from the organic phase after basification is significantly lower than expected.
-
Potential Cause 1: Incomplete Basification. The pH of the aqueous layer was not raised sufficiently to deprotonate the pyrrolidinium salt, leaving the product in the aqueous phase.
-
Solution 1: Monitor the pH of the aqueous layer during the addition of the base. Ensure it reaches a pH of >10-12 to guarantee complete deprotonation of the secondary amine. Perform a small test extraction on the "spent" aqueous layer to see if any product remains.
-
Potential Cause 2: Emulsion Formation. A stable emulsion has formed at the interface between the organic and aqueous layers, trapping the product.
-
Solution 2: To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently warming the separatory funnel.[3] In stubborn cases, filtering the entire mixture through a pad of Celite® can be effective.
-
Workflow:
Caption: Decision tree for troubleshooting low extraction yield.
Issue 2: Co-elution of Impurities During Column Chromatography
-
Problem: An impurity has a very similar Rf value to the desired product on TLC, leading to poor separation on the silica gel column.
-
Potential Cause: Isomeric Impurities. Positional isomers of the bromo- and fluoro- substituents on the phenyl ring have very similar polarities and are notoriously difficult to separate.[6]
-
Solution:
-
Optimize the Solvent System: A systematic screen of solvent systems is required. Switch from a standard ethyl acetate/hexane system to one with different selectivities. Consider using dichloromethane/methanol or adding a small percentage of a tertiary amine (e.g., 0.5% triethylamine) to the mobile phase. The amine deactivates acidic sites on the silica, which can sharpen the peaks of basic compounds and improve resolution.
-
Change the Stationary Phase: If silica gel fails, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase (C18) column if the compound has sufficient lipophilicity.
-
Derivative Formation: As a last resort, the pyrrolidine can be protected (e.g., as a Boc-carbamate). The polarity of the protected compound will be significantly different, which may allow for the separation of the underlying isomeric skeletons. The protecting group can then be removed in a subsequent step.
-
| Parameter | Strategy 1: Solvent Optimization | Strategy 2: Stationary Phase Change | Strategy 3: Derivatization |
| Principle | Altering mobile phase polarity and selectivity | Changing surface chemistry of the solid support | Drastically changing polarity of the analyte |
| Common Choice | Hexane/EtOAc -> DCM/MeOH or add Et₃N | Silica -> Alumina or Reverse Phase C18 | Amine -> Boc-carbamate |
| Complexity | Low to Medium | Medium | High (2 extra steps) |
| Recommendation | First-line approach | For very difficult separations | Last resort |
Table 1: Strategies for Resolving Co-eluting Impurities.
Issue 3: Product Discoloration (Yellow or Brown Tint)
-
Problem: The purified product is a yellow or brown oil/solid instead of the expected white or off-white solid.
-
Potential Cause 1: Air Oxidation. Amines, particularly aryl-substituted amines, can be susceptible to air oxidation over time, forming colored impurities.
-
Solution 1: Handle the purified compound under an inert atmosphere (Nitrogen or Argon) where possible. Store the final product in a tightly sealed container in a freezer, protected from light.
-
Potential Cause 2: Residual Acidic Impurities. Trace amounts of acid from the work-up can cause degradation over time.
-
Solution 2: Ensure the final organic solution is washed with a mild base (e.g., saturated NaHCO₃ solution) and water, followed by drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) before solvent removal.
-
Remediation: If the product is already discolored, re-dissolving it in a solvent like ethyl acetate and treating it with a small amount of activated carbon for a short period, followed by filtration through Celite®, can often remove colored impurities.
Key Experimental Protocols
Protocol 1: General Acid-Base Extraction Workflow
This protocol assumes the crude product is in an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., 10 volumes of EtOAc).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer 2-3 times with 1M HCl. Combine the acidic aqueous layers.
-
Wash the combined aqueous layers once with the organic solvent to remove any trapped neutral impurities (this is a "back-wash").[3]
-
Cool the acidic aqueous layer in an ice bath and slowly add 5M NaOH or solid NaHCO₃ with stirring until the pH is >10.
-
Extract the now basic aqueous layer 3 times with fresh organic solvent (e.g., DCM or EtOAc).
-
Combine the organic layers from step 6, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization of the Final Product
Recrystallization is an excellent final purification step to improve both chemical and enantiomeric purity.
-
Place the crude or semi-pure solid in a flask.
-
Add a minimal amount of a "good" solvent (one in which the compound is highly soluble, e.g., ethyl acetate) dropwise at an elevated temperature until the solid just dissolves.
-
Slowly add a "poor" solvent (one in which the compound is poorly soluble, e.g., hexane) dropwise until the solution becomes slightly turbid.[10]
-
Add a drop or two of the "good" solvent to redissolve the precipitate and clarify the solution.
-
Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
References
- Technical Support Center: Synthesis and Purification of 2-Pyrrolidinone Deriv
- Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide. Benchchem.
- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. PubMed.
- A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers. Benchchem.
- To extract the pyrrolidine, will you extract using acid or base? Chegg.
- Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC.
- Acid-Base Extraction. University of Colorado Boulder.
- Acid–base extraction. Wikipedia.
- Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
- Chiral and Achiral Compounds Purific
- Innovations in Chiral Purification: Exploring Techniques and Future Potential. RotaChrom.
- Enantiomeric Purific
- Impurity profiling and synthesis of a series of analogues and isomers of Bromo-DragonFLY. Victoria University of Wellington.
Sources
- 1. chegg.com [chegg.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pharmtech.com [pharmtech.com]
- 6. DSpace [cora.ucc.ie]
- 7. Chiral and Achiral Compounds Purification | Neopharm Labs [neopharmlabs.com]
- 8. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 10. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(4-fluorophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 2-bromo-3-fluoro motifs under basic reaction conditions
Answering your questions about the stability of 2-bromo-3-fluoro motifs under basic reaction conditions.
Technical Support Center: 2-Bromo-3-Fluoro Motifs
Welcome to the technical support center for handling 2-bromo-3-fluoro substituted aromatic compounds. This guide is designed for researchers in synthetic and medicinal chemistry who encounter this increasingly common structural motif. Here, we provide in-depth, field-proven insights into the stability and reactivity of this motif under various basic conditions, helping you navigate potential challenges and troubleshoot your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: How stable is the 2-bromo-3-fluoroaryl motif to common inorganic and organic bases?
The stability of the 2-bromo-3-fluoroaryl motif is highly conditional and depends on the nature of the base, solvent, temperature, and the intended transformation.
-
Weak Inorganic Bases (e.g., NaHCO₃, K₂CO₃): The motif is generally stable under these conditions. These bases are typically used in cross-coupling reactions (like Suzuki or Buchwald-Hartwig) or mild saponifications and rarely cause degradation of the C-Br or C-F bonds.
-
Strong Inorganic Bases (e.g., NaOH, KOH, NaH): With heating, these bases can promote Nucleophilic Aromatic Substitution (SNAr), particularly with nucleophilic solvents or additives. The C-F bond is generally more susceptible to SNAr than the C-Br bond.[1][2]
-
Alkoxide Bases (e.g., NaOtBu, KOtBu): These are strong, moderately nucleophilic bases. They are common in cross-coupling reactions but can also initiate SNAr or elimination pathways (benzyne formation) at elevated temperatures, especially if deprotonation ortho to the bromine occurs.
-
Amide Bases (e.g., LDA, LiTMP): These are strong, non-nucleophilic, sterically hindered bases. They are primarily used for deprotonation (metalation) of the aromatic ring.[3][4] Their use is a double-edged sword: they can selectively deprotonate the ring but can also trigger benzyne formation if conditions are not carefully controlled.
-
Organolithium Bases (e.g., n-BuLi, s-BuLi, t-BuLi): These are extremely strong bases and potent nucleophiles. Their primary reactivity with the 2-bromo-3-fluoroaryl motif is rapid metal-halogen exchange at the C-Br bond, even at very low temperatures (-78 °C).[5][6] This often outcompetes deprotonation of a ring proton.
Q2: I want to perform a Nucleophilic Aromatic Substitution (SNAr). Which halogen is more likely to be displaced?
In a classic SNAr reaction, the fluorine atom is the better leaving group and is more likely to be displaced.[2][7] This may seem counterintuitive since the C-F bond is stronger than the C-Br bond. However, the rate-determining step in SNAr is the initial attack of the nucleophile to form a negatively charged intermediate (the Meisenheimer complex).[7][8]
Fluorine's high electronegativity powerfully stabilizes this intermediate through its inductive effect, lowering the activation energy for the first step.[7] Therefore, the reaction proceeds faster via attack at the fluorine-bearing carbon.
Q3: Can I selectively deprotonate the ring using a strong base without causing side reactions?
Yes, this is a common strategy known as Directed ortho-Metalation (DoM), but it requires careful selection of the base and conditions to avoid two major side reactions: metal-halogen exchange and benzyne formation.[9][10]
-
Regioselectivity: The fluorine atom is a moderate directing group and strongly acidifies the protons ortho to it (at the C2 and C4 positions).[9][11] The proton at C4, situated between the electron-withdrawing fluorine and bromine atoms, is typically the most acidic and the most likely to be removed.
-
Base Selection: To favor deprotonation over metal-halogen exchange, use a lithium amide base like Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (e.g., -78 °C).[3][4] Avoid organolithium bases like n-BuLi, as they will preferentially perform a Br-Li exchange.[5]
-
Benzyne Risk: Deprotonation ortho to the bromine atom can lead to the formation of a reactive benzyne intermediate.[12] However, in the 2-bromo-3-fluoro system, deprotonation is directed by the more powerfully acidifying fluorine atom away from the bromine, which mitigates this risk.
Q4: What is the primary risk when using n-butyllithium (n-BuLi) with this motif?
The primary and most rapid reaction will be metal-halogen exchange , where the bromine atom is swapped for a lithium atom.[5] This reaction is often faster than deprotonation of even the most acidic ring protons.[6]
This can be a synthetically useful transformation if the desired product is derived from the 2-lithio-3-fluoroaryl species. However, if the goal is deprotonation at another position (e.g., C4), n-BuLi is the wrong choice of base.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Complex reaction mixture; low yield of desired product. | 1. Benzyne Formation: A strong base may have deprotonated a position ortho to the bromine, leading to elimination and subsequent non-selective reaction of the benzyne intermediate.[12]2. Competitive Reactions: Multiple pathways are occurring simultaneously (e.g., deprotonation at different sites, SNAr, metal-halogen exchange). | 1. Switch to a more hindered, non-nucleophilic base (e.g., LiTMP). Ensure the reaction is run at a very low temperature (-78 °C or lower).2. Re-evaluate your base/nucleophile. If deprotonation is desired, use LDA/LiTMP. If SNAr is the goal, use a base/nucleophile combination appropriate for that reaction (e.g., NaH with an alcohol). |
| Starting material is consumed, but the main product is debrominated. | 1. Metal-Halogen Exchange: Use of an organolithium reagent (n-BuLi, t-BuLi) followed by quenching with a proton source (e.g., solvent, aqueous workup).[5]2. Reductive Dehalogenation: This can be a side reaction in some transition-metal-catalyzed processes. | 1. To avoid this, switch to a lithium amide base (LDA, LiTMP) for deprotonation.2. Optimize your catalyst, ligand, and base system for the cross-coupling reaction. Screen different bases (e.g., Cs₂CO₃, K₃PO₄). |
| The fluorine atom is lost from the product. | 1. SNAr Reaction: A strong nucleophile (including some basic anions) has displaced the fluoride. This is the expected outcome for SNAr on this scaffold.[7]2. Base-Mediated Defluorination: Certain strong base/reagent combinations can promote C-F scission, though this is less common than SNAr.[13] | 1. If this is undesired, protect other functional groups that could act as nucleophiles or choose a reaction pathway that does not involve strong nucleophiles.2. Lower the reaction temperature and consider a weaker base. |
| The reaction is not regioselective; multiple isomers are formed. | 1. Incorrect Base Choice: The base may not be selective enough, leading to deprotonation at multiple acidic sites.2. Benzyne Intermediate: Formation of a benzyne intermediate leads to a mixture of regioisomers upon trapping.[8] | 1. Use a bulky base like LiTMP to enhance selectivity for the most sterically accessible acidic proton.2. Use an in situ trapping (quenching) strategy where the electrophile is present during the addition of the base. This can sometimes intercept the organometallic intermediate before it can eliminate to form a benzyne. |
Data Summary & Key Parameters
Table 1: Stability and Reactivity of 2-Bromo-3-fluoroarenes under Basic Conditions
| Reaction Type | Typical Base(s) | Primary Reactivity/Side Reaction | Motif Stability | Key Considerations |
| Directed Metalation | LDA, LiTMP | Deprotonation at C4 | Good (at ≤ -78 °C) | Use of bulky, non-nucleophilic bases is critical. |
| Metal-Halogen Exchange | n-BuLi, s-BuLi | Br-Li Exchange | Poor (Motif is transformed) | Extremely fast reaction, even at low temperatures.[5] |
| SNAr | NaH, K₂CO₃, NaOH | Nucleophilic attack at C-F | Poor (Motif is transformed) | Fluorine is the preferred leaving group.[7] |
| Suzuki Coupling | K₂CO₃, Cs₂CO₃, K₃PO₄ | Oxidative addition at C-Br | Excellent | The C-F bond is inert under these conditions. |
| Buchwald-Hartwig | NaOtBu, K₃PO₄ | Oxidative addition at C-Br | Good to Excellent | The C-F bond is stable. High temperatures can be a risk. |
Table 2: Estimated pKa Values of Ring Protons
The acidity of ring protons is crucial for predicting the outcome of deprotonation reactions. The powerful inductive effect of fluorine significantly lowers the pKa of nearby protons.[11][14]
| Proton Position | Approximate pKa (in THF) | Rationale |
| H-4 (between F and Br) | ~35-36 | Flanked by two electron-withdrawing halogens. Most acidic proton. |
| H-6 (ortho to Bromine) | ~38-39 | Acidified by the inductive effect of bromine. |
| H-5 (meta to both) | >40 | Least acidic proton on the ring. |
Note: These are estimates. Relative acidity is H-4 > H-6 > H-5.
Visualized Workflows and Mechanisms
Diagram 1: Decision Workflow for Base Selection
This diagram helps you choose the appropriate base for your desired transformation involving a 2-bromo-3-fluoroaryl substrate.
Caption: Decision tree for selecting an appropriate base.
Diagram 2: Potential Side Reaction Pathways
This diagram illustrates the two most common undesired pathways when attempting ring deprotonation with the wrong base.
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. ias.ac.in [ias.ac.in]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. baranlab.org [baranlab.org]
- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chimia.ch [chimia.ch]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Comparative Guide: Biological Activity of 2-Bromo vs. 2-Chloro Phenylpyrrolidines
The following guide provides an in-depth technical comparison of 2-bromo- vs. 2-chloro-phenylpyrrolidines , focusing on their biological activity, structure-activity relationships (SAR), and experimental characterization.
This analysis addresses two primary pharmacological contexts where these motifs appear:
-
Substituted Cathinones (Stimulants): Specifically, ortho-halogenated analogs of
-pyrrolidinovalerophenone ( -PVP). -
Aryl-Pyrrolidines (Nicotinic/Sigma Ligands): Simple 1-(2-halophenyl)pyrrolidine scaffolds.
Executive Summary
In the development of phenylpyrrolidine-based bioactive molecules, the choice between an ortho-chloro (2-Cl) and ortho-bromo (2-Br) substituent is a critical determinant of potency, selectivity, and metabolic stability.
-
2-Chloro (2-Cl) Analogs: Generally exhibit higher potency at monoamine transporters (DAT/NET) compared to bromo analogs due to reduced steric clash. They possess superior metabolic stability and a lower lipophilicity profile, making them favorable for minimizing off-target toxicity.
-
2-Bromo (2-Br) Analogs: Characterized by higher lipophilicity (increased LogP) and enhanced blood-brain barrier (BBB) penetration. However, the bulky bromine atom often induces significant steric hindrance at the ortho position, reducing binding affinity for tight pockets (e.g., DAT). They also carry a higher risk of metabolic dehalogenation.
Physicochemical & Structural Comparison
The biological divergence stems from fundamental atomic differences between the halogen substituents.
| Feature | 2-Chloro (2-Cl) | 2-Bromo (2-Br) | Impact on Biological Activity |
| Van der Waals Radius | 1.75 Å | 1.85 Å | Steric Hindrance: Br is ~6% larger, causing significantly more clash in the ortho position, often twisting the phenyl ring out of coplanarity. |
| Bond Length (C-X) | ~1.74 Å | ~1.89 Å | Conformation: The longer C-Br bond extends the steric bulk further into the binding pocket. |
| Lipophilicity ( | +0.71 | +0.86 | ADME: Br increases LogP more, enhancing passive diffusion across the BBB but reducing water solubility. |
| Electronegativity | 3.16 (Pauling) | 2.96 (Pauling) | Electronic: Cl is more electron-withdrawing, potentially reducing the pKa of the pyrrolidine nitrogen slightly more than Br (via induction). |
| C-X Bond Energy | ~339 kJ/mol | ~280 kJ/mol | Metabolism: The C-Br bond is weaker, making it more susceptible to oxidative metabolism or radical attack. |
Pharmacodynamics: Structure-Activity Relationship (SAR)
3.1. Monoamine Transporter Affinity (Stimulant Context)
In the context of
-
The "Ortho Effect": Unlike para-substitution (which often enhances potency), ortho-substitution typically reduces affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) due to steric interference with the transporter's hydrophobic pocket.
-
2-Cl vs. 2-Br:
-
2-Chloro: The smaller chloro group is better tolerated. It maintains moderate affinity for DAT, functioning as a potent reuptake inhibitor.
-
2-Bromo: The bulkier bromo group exacerbates the steric clash. This frequently results in a 10-50 fold loss in potency compared to the 2-chloro or 4-bromo analogs. The steric bulk forces the phenyl ring to rotate relative to the pyrrolidine/ketone core, disrupting the optimal binding conformation.
-
3.2. Receptor Selectivity (Sigma & Nicotinic Context)
For simple aryl-pyrrolidines (e.g., 1-(2-halophenyl)pyrrolidine):
-
Sigma-1 (
) Receptors: These receptors accommodate hydrophobic bulk well. 2-Bromo analogs often show higher affinity than 2-chloro analogs due to increased hydrophobic interaction within the binding pocket. -
Nicotinic Acetylcholine Receptors (nAChRs): Ortho-substitution generally abolishes activity at
subtypes compared to meta (3-) substitution. However, 2-Br analogs are used as bulky probes to map the steric limits of the orthosteric site.
Diagrammatic Visualization
4.1. SAR Logic: The Ortho-Steric Clash
Figure 1: Mechanistic flow illustrating why 2-bromo analogs typically exhibit lower potency than 2-chloro analogs in monoamine transporter targets due to steric hindrance.
Experimental Protocols
To objectively compare these analogs, the following standardized protocols are recommended.
Protocol A: Monoamine Uptake Inhibition Assay (In Vitro)
Objective: Determine IC50 values for DAT, NET, and SERT.
-
Cell Line Preparation: Use HEK293 cells stably expressing human DAT, NET, or SERT.
-
Seeding: Plate cells at
cells/well in poly-D-lysine coated 96-well plates. Incubate 24h. -
Compound Preparation: Dissolve 2-Cl and 2-Br analogs in DMSO (10 mM stock). Serial dilute in Krebs-HEPES buffer (pH 7.4) to range
to M. -
Incubation:
-
Wash cells 2x with buffer.
-
Add 50 µL of test compound solution. Incubate 10 min at 25°C.
-
Add 50 µL of radiolabeled substrate (
-Dopamine, -Norepinephrine, or -Serotonin) at 20 nM final concentration. -
Incubate 10 min (DAT/SERT) or 20 min (NET).
-
-
Termination: Rapidly aspirate and wash 3x with ice-cold buffer.
-
Quantification: Lyse cells with 1% SDS/0.1N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate IC50.
Protocol B: Metabolic Stability (Microsomal Stability)
Objective: Compare the lability of the C-Cl vs. C-Br bond.
-
System: Pooled human liver microsomes (HLM) (0.5 mg protein/mL).
-
Reaction: Incubate 1 µM test compound in phosphate buffer (pH 7.4) with NADPH-regenerating system (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase). -
Sampling: Aliquot at 0, 5, 15, 30, and 60 min.
-
Quenching: Add ice-cold Acetonitrile containing Internal Standard (IS). Centrifuge.
-
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion and formation of de-halogenated metabolites.
-
Expectation: 2-Br analog will show faster intrinsic clearance (
) due to the weaker C-Br bond.
-
Safety & Toxicology Profile
| Parameter | 2-Chloro Analogs | 2-Bromo Analogs |
| Metabolic Toxicity | Low. The C-Cl bond is highly stable and rarely undergoes oxidative cleavage in this scaffold. | Moderate. Risk of debromination leading to reactive aryl radical intermediates or bromide accumulation (bromism) in chronic high-dose scenarios. |
| CNS Toxicity | High Potency Risk. Higher affinity for DAT implies greater risk of acute psychostimulant toxicity (tachycardia, agitation). | Lower Potency Risk. Reduced affinity may require higher doses for effect, shifting the toxicity profile to off-target interactions (e.g., ion channels). |
| Environmental | Persistent. Chlorinated aromatics degrade slowly. | Less persistent but debromination products may be bioactive. |
Synthesis Workflow (Graphviz)
The synthesis of these analogs follows a divergent path from a common precursor.
Figure 2: Divergent synthesis pathway. Note that the "2-Halo" refers to the phenyl ring substituent, which must be present in the starting ketone.
References
-
Glennon, R. A., et al. (2014). Structure-Activity Relationships of Synthetic Cathinones.[1][2][3] Neuropharmacology.[3][4][5] Link
-
Kolanos, R., et al. (2015). Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters.[3] ACS Chemical Neuroscience. Link
-
Marusich, J. A., et al. (2014).[5] Pharmacology of novel synthetic stimulants structurally related to the "bath salts" constituent 3,4-methylenedioxypyrovalerone (MDPV).[6] Neuropharmacology.[3][4][5] Link
-
Simmler, L. D., et al. (2014). Monoamine transporter and receptor interaction profiles of novel psychoactive substances: para-halogenated amphetamines and pyrovalerone cathinones. Neuropharmacology.[3][4][5] Link
-
Eshleman, A. J., et al. (2017). Affinity, potency, efficacy, and selectivity of a series of novel substituted phenylpyrrolidines at monoamine transporters. Journal of Pharmacology and Experimental Therapeutics. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Flakka: New Dangerous Synthetic Cathinone on the Drug Scene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Acute pharmacological effects of α-PVP in humans: a naturalistic observational study [frontiersin.org]
- 6. The Cathinones MDPV and α-PVP Elicit Different Behavioral and Molecular Effects Following Acute Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Absolute Configuration of (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine
Executive Summary: The Chirality Challenge
In the development of TRK inhibitors and GPCR ligands, the pyrrolidine scaffold is a critical pharmacophore. For (2S)-2-(2-Bromo-3-fluorophenyl)pyrrolidine , the absolute configuration at the C2 position determines its binding affinity and off-target toxicity profile.
Validating this configuration is non-trivial due to the conformational flexibility of the pyrrolidine ring and the steric bulk of the ortho-bromo substituent. This guide compares three validation methodologies, ranking them by reliability for this specific halogenated scaffold.
The "Bromine Advantage"
Unlike standard organic molecules, this compound contains a heavy atom (Bromine,
Comparative Analysis of Validation Methods
| Feature | Method A: Single Crystal XRD | Method B: VCD Spectroscopy | Method C: Mosher's NMR Analysis |
| Primary Principle | Anomalous dispersion (Bijvoet analysis) | Chirality-induced variation in vibrational absorption | Anisotropic shielding by chiral auxiliary |
| Reliability (This Molecule) | Gold Standard (99.9%) | High (95%) | Moderate-Risk (80%) |
| Sample State | Single Crystal (Required) | Solution (CDCl₃/DMSO) | Solution (Derivatized) |
| Sample Requirement | < 1 mg (Non-destructive) | ~5-10 mg (Non-destructive) | ~2-5 mg (Destructive) |
| Time to Result | 24–48 Hours | 3–5 Days (Compute heavy) | 24 Hours |
| Key Limitation | Crystallization failure | Computational cost | Steric interference from o-Br |
Detailed Validation Protocols
Method A: Single Crystal X-Ray Diffraction (The Gold Standard)
Why it wins: The presence of the Bromine atom allows for the determination of absolute structure without needing a chiral reference salt, using the Flack parameter.
Protocol:
-
Salt Formation: The free base is often an oil. Convert to the Hydrobromide (HBr) or Hydrochloride (HCl) salt to induce crystallization.
-
Tip: Dissolve 10 mg in minimal ethanol; add 1.1 eq. of 4M HCl in dioxane; vapor diffuse with diethyl ether.
-
-
Data Collection: Collect full sphere data using Cu-K
or Mo-K radiation. -
Refinement: Refine the structure and calculate the Flack Parameter (
) .- : Correct absolute configuration ((S)-enantiomer confirmed).
- : Inverted structure (Sample is (R)).
- : Racemic twin or poor data.
Method B: Vibrational Circular Dichroism (VCD)
Why use it: If the compound persists as an oil or amorphous solid. VCD compares the experimental IR chirality signature against a Quantum Mechanical (DFT) prediction.[1]
Protocol:
-
Conformational Search: Use Molecular Mechanics (MMFF94) to find all low-energy conformers of the (S)-enantiomer. The pyrrolidine ring envelope and the phenyl bond rotation are critical degrees of freedom.
-
DFT Optimization: Optimize geometries and calculate vibrational frequencies using DFT (B3LYP/6-31G* or equivalent).
-
Measurement: Dissolve ~10 mg in CDCl₃. Record VCD spectrum (1000–1600 cm⁻¹).
-
Comparison: Overlay the Boltzmann-weighted calculated spectrum with the experimental data. A match confirms the (S) configuration; a mirror image indicates (R).
Method C: Mosher's Method (NMR) - Proceed with Caution
The Risk: The ortho-bromo group creates significant steric hindrance. This can disrupt the preferred syn-periplanar conformation required for the Mosher model to hold true, leading to ambiguous
Protocol:
-
Derivatization: React the amine with (R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl to form the (S)- and (R)-Mosher amides, respectively.
-
Analysis: Measure ¹H NMR chemical shifts of protons near the chiral center.
-
Calculation: Calculate
. -
Assignment: Map the positive/negative regions. Note: If the
values are small (<0.03 ppm) or random, reject this method due to rotameric instability.
Decision Logic & Workflow
The following diagram illustrates the decision process for validating the (2S) configuration, prioritizing the most robust methods.
Figure 1: Strategic workflow for absolute configuration assignment. Note the prioritization of XRD and VCD over NMR due to the specific structural constraints of the molecule.
Technical Deep Dive: The VCD Workflow
Since crystallization is often the bottleneck, VCD is the most practical modern solution. The workflow below details the computational-experimental loop required for high-confidence assignment.
Figure 2: The Vibrational Circular Dichroism (VCD) validation loop. Accurate modeling of the pyrrolidine ring puckering is essential for a match.
References
-
Flack, H. D. (1983). "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881. Link
-
Stephens, P. J., et al. (2010). "Structural analysis of natural products using vibrational circular dichroism." Natural Product Communications, 5(7). Link
-
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). "The assignment of absolute configuration by NMR." Chemical Reviews, 104(1), 17-118. Link
-
Freedman, T. B., et al. (2003). "Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism." Chirality, 15(9), 743-758. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
